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  • Product: 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 288251-50-3

Core Science & Biosynthesis

Foundational

Pharmacological Utility and Mechanistic Pathways of the 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Scaffold in Targeted Therapeutics

Executive Summary In modern rational drug design, specific molecular scaffolds are selected not as standalone therapeutics, but as "privileged pharmacophores" that dictate the binding affinity, metabolic stability, and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, specific molecular scaffolds are selected not as standalone therapeutics, but as "privileged pharmacophores" that dictate the binding affinity, metabolic stability, and mechanism of action (MoA) of the final synthesized drug. 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-50-3) is one such highly specialized building block [1].

Rather than exhibiting a singular MoA on its own, this compound is a critical precursor. When its carboxylic acid moiety is functionalized (typically into amides or oxadiazoles), the resulting derivatives act as potent, highly selective modulators of G-protein coupled receptors (GPCRs). Most notably, this scaffold is a cornerstone in the synthesis of Sphingosine-1-phosphate receptor 1 (S1P1) agonists , which are pivotal in treating autoimmune diseases such as multiple sclerosis by inducing lymphocyte sequestration [2].

This whitepaper deconstructs the structural pharmacology of the 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffold, detailing the causality behind its structural components, the in-depth signaling mechanisms of its derivatives, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Pharmacology & Rational Drug Design

The selection of the 1-cyclohexyl-5-methyl-1H-pyrazole core is driven by precise structure-activity relationship (SAR) requirements. Each functional group serves a causal role in the pharmacodynamics and pharmacokinetics of the resulting therapeutic:

  • N1-Cyclohexyl Group: The bulky, lipophilic cyclohexyl ring is designed to occupy the deep hydrophobic orthosteric pocket of GPCR targets (such as the S1P1 receptor). It enhances membrane permeability and drives the entropic favorability of receptor binding.

  • C5-Methyl Group: This acts as a critical steric shield. By providing steric hindrance adjacent to the functionalized C4 position, the methyl group locks the conformation of the pyrazole ring. This prevents rapid metabolic degradation by cytochrome P450 (CYP) enzymes and ensures the precise vector orientation of the C4-substituent.

  • C4-Carboxylic Acid: This is the synthetic handle. In drug development, the carboxylic acid is typically subjected to amide coupling or cyclodehydration to form bioisosteres (like 1,2,4-oxadiazoles). This functionalization provides the hydrogen bond acceptors/donors necessary to interact with polar residues (e.g., Arg120 in S1P1) within the target receptor [3].

Mechanism of Action: S1P1 Receptor Modulation

When 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is converted into an oxadiazole derivative, it functions as a highly selective agonist for the S1P1 receptor, exhibiting minimal off-target activity at the S1P3 receptor (which is associated with adverse cardiovascular events like bradycardia) [2].

The "Functional Antagonism" Pathway

The primary therapeutic mechanism of these derivatives is paradoxically termed functional antagonism .

  • Binding & Activation: The pyrazole derivative binds to the S1P1 receptor on the surface of lymphocytes, initially acting as an agonist. This activates the Gi/o​ protein pathway, inhibiting adenylyl cyclase and lowering intracellular cAMP.

  • Internalization: Unlike the endogenous ligand (sphingosine-1-phosphate), the synthetic pyrazole derivative induces sustained phosphorylation of the receptor's intracellular C-terminus by G-protein-coupled receptor kinases (GRKs).

  • Sequestration: This hyper-phosphorylation triggers the robust recruitment of β -arrestin, leading to the rapid endocytosis and proteasomal degradation of the S1P1 receptor.

  • Physiological Outcome: Devoid of surface S1P1 receptors, lymphocytes lose their ability to sense the S1P gradient required to exit lymphoid tissues. They become trapped in the lymph nodes, resulting in a profound but reversible peripheral immunosuppression.

G Compound Pyrazole Derivative (S1P1 Agonist) S1P1 S1P1 Receptor Compound->S1P1 Binds & Activates Gi Gi Protein S1P1->Gi Activates GRK GRK Phosphorylation S1P1->GRK Induces AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers Arrestin Beta-Arrestin Recruitment GRK->Arrestin Triggers Internalization Receptor Internalization (Functional Antagonism) Arrestin->Internalization Mediates

Diagram illustrating the S1P1 receptor signaling and functional antagonism internalization pathway.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the necessity of the specific moieties within the 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffold, the following table summarizes the pharmacological impact of structural modifications. Data reflects in vitro assay results for corresponding oxadiazole derivatives [2].

Scaffold Core (Position 1)Scaffold Core (Position 5)S1P1 EC 50​ (nM)S1P3 EC 50​ (nM)Selectivity Ratio (S1P3/S1P1)Lymphocyte Egress Inhibition
Cyclohexyl Methyl 1.2 >10,000 >8,300x High (Optimal)
CyclopentylMethyl4.5>10,000>2,200xModerate
CyclohexylHydrogen15.05,000333xLow (Rapid Metabolism)
PhenylMethyl85.01,20014xPoor

Table 1: SAR analysis demonstrating that the combination of the N1-cyclohexyl and C5-methyl groups provides the optimal balance of S1P1 potency and S1P3 selectivity.

Experimental Validation Workflows

To validate the MoA of compounds derived from this scaffold, researchers must employ a multi-tiered, self-validating experimental approach.

Workflow Syn Scaffold Functionalization Bind Radioligand Binding Assay Syn->Bind Step 1 Func Beta-Arrestin Recruitment Bind->Func Step 2 InVivo In Vivo Lymphocyte Egress Profiling Func->InVivo Step 3

Step-by-step experimental workflow for validating pyrazole-derived S1P1 modulators.

Protocol 1: In Vitro β -Arrestin Recruitment Assay

Causality: Standard cAMP inhibition assays confirm Gi​ coupling but fail to predict the receptor internalization required for true immunosuppressive efficacy. The β -arrestin assay directly measures the causal precursor to functional antagonism.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human S1P1 receptor tagged with ProLink (PK) and β -arrestin tagged with Enzyme Acceptor (EA) at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Synthesize the oxadiazole derivative from the 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffold. Prepare a 10-point serial dilution (0.1 nM to 10 μ M) in assay buffer. Add to cells and incubate for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagent. The interaction between PK-tagged S1P1 and EA-tagged β -arrestin forces β -galactosidase complementation, generating a luminescent signal.

  • Self-Validation/Control: Run parallel assays using a known S1P1 agonist (e.g., Fingolimod-phosphate) as a positive control, and an S1P3-expressing cell line as a negative selectivity control.

Protocol 2: In Vivo Lymphocyte Egress Profiling (Flow Cytometry)

Causality: To prove that the in vitro receptor internalization translates to functional immunosuppression, peripheral blood lymphocyte counts must be quantified.

  • Dosing: Administer the synthesized pyrazole derivative (e.g., 1 mg/kg, PO) to female C57BL/6 mice (n=5 per group).

  • Blood Collection: At T=0, 4, 8, and 24 hours post-dose, collect 50 μ L of whole blood via the submandibular vein into EDTA-coated tubes.

  • Staining: Lyse red blood cells. Stain the remaining leukocytes with fluorophore-conjugated antibodies: anti-CD3 (T-cells), anti-CD4 (Helper T), anti-CD8 (Cytotoxic T), and anti-B220 (B-cells).

  • Analysis: Analyze via flow cytometry. A successful S1P1 functional antagonist derived from the pyrazole scaffold will show a >80% reduction in circulating CD4+ and CD8+ T-cells at 8 hours, with recovery by 24 hours.

  • Self-Validation/Control: Include a vehicle-treated cohort to establish baseline circadian lymphocyte fluctuations, ensuring the observed lymphopenia is strictly drug-induced.

Conclusion

The 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid molecule is a masterclass in rational scaffold design. By combining the lipophilic bulk of a cyclohexyl group with the conformational locking of a methyl group, it provides a highly stable, precisely oriented foundation. When functionalized at the carboxylic acid position, it yields therapeutics capable of driving profound GPCR modulation—most notably the functional antagonism of the S1P1 receptor. Understanding the causality behind these structural features is essential for drug development professionals aiming to design next-generation immunomodulators.

References

  • NextSDS. "1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Google Patents. "US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists." United States Patent and Trademark Office.
Exploratory

Structural Elucidation and Supramolecular Assembly of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

Executive Overview The rational design of pharmaceutical agents heavily relies on understanding the solid-state behavior of heterocyclic building blocks. Pyrazole derivatives, particularly pyrazole-4-carboxylic acids, ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of pharmaceutical agents heavily relies on understanding the solid-state behavior of heterocyclic building blocks. Pyrazole derivatives, particularly pyrazole-4-carboxylic acids, are ubiquitous in medicinal chemistry due to their robust hydrogen-bonding capabilities and bioisosteric properties. This whitepaper provides an in-depth crystallographic guide to analyzing 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3)[1]. By dissecting the causality behind crystal growth, X-ray diffraction parameters, and supramolecular packing, this guide serves as a definitive resource for structural chemists and drug development professionals.

Mechanistic Grounding: Molecular Architecture & Causality

To successfully crystallize and analyze a molecule, one must first understand its inherent stereoelectronic properties. The structure of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid presents three distinct domains that dictate its solid-state behavior:

  • The N1-Cyclohexyl Substitution: In unsubstituted 1H-pyrazole-4-carboxylic acids, the N1 proton participates in complex, dynamic solid-state proton transfer (SSPT) and forms infinite hydrogen-bonded ribbons[2]. Alkylation at the N1 position with a bulky cyclohexyl group eliminates this dynamic proton disorder, forcing the molecule into a static crystalline lattice. Furthermore, the lipophilic nature of the cyclohexyl ring drastically alters solubility, necessitating specific crystallization techniques.

  • The 5-Methyl Steric Bulk: The methyl group at the C5 position introduces significant steric hindrance adjacent to the C4-carboxylic acid. To minimize steric clash, the carboxylic acid plane is forced to rotate out of the pyrazole ring plane. This non-zero dihedral angle prevents flat, 2D sheet formation and instead promotes complex 3D packing.

  • Carboxylic Acid Dimerization: With the N1 position blocked, the primary intermolecular driving force is the carboxylic acid moiety. Similar N-substituted pyrazole carboxylic acids predominantly form centrosymmetric R22​(8) hydrogen-bonded dimers via strong O-H···O interactions[3].

Supramolecular_Assembly Core 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid H_Bond Carboxylic Acid Dimerization (O-H···O, R2,2(8) motif) Core->H_Bond Steric Cyclohexyl Group Steric Hindrance Core->Steric Pi_Pi Pyrazole Ring π-π Stacking Core->Pi_Pi Result1 1D Hydrogen-Bonded Chains/Ribbons H_Bond->Result1 Result2 Restricted Dihedral Angle (Carboxyl vs Pyrazole) Steric->Result2 Result3 3D Supramolecular Network Pi_Pi->Result3 Result1->Result3 Result2->Result3

Caption: Logical flow of supramolecular assembly driven by stereoelectronic properties.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful crystallography is not a matter of luck; it is a thermodynamically controlled process. The following protocols are designed with built-in validation checkpoints.

Protocol A: Precision Crystallization via Vapor Diffusion

Rapid evaporation of highly lipophilic compounds often leads to amorphous precipitation. Vapor diffusion provides the slow, controlled supersaturation required for high-quality single crystals.

  • Step 1: Solvent Selection. Dissolve 10 mg of the compound (>99% purity) in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Causality: The cyclohexyl group renders the molecule highly soluble in halogenated solvents.

  • Step 2: Anti-Solvent Introduction. Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap. Causality: Hexane is a highly volatile anti-solvent. Over 3–5 days, hexane vapor will diffuse into the DCM, slowly lowering the solubility of the pyrazole derivative and inducing nucleation.

  • Validation Checkpoint: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. Complete extinction and bright birefringence upon rotation confirm a highly ordered, single-crystal lattice suitable for diffraction.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Acquisition
  • Step 1: Cryoprotection and Mounting. Submerge the selected crystal in Paratone-N oil. Using a MiTeGen micromount, scoop the crystal and rapidly transfer it to the diffractometer goniometer.

  • Step 2: Flash-Cooling. Immediately subject the crystal to a 150 K nitrogen gas stream. Causality: The cyclohexyl ring is highly susceptible to dynamic chair-flip conformational disorder at room temperature. Cryocooling to 150 K freezes this molecular motion, drastically reducing thermal ellipsoids (B-factors) and preventing the artificial shortening of C-C bond lengths.

  • Step 3: Data Collection. Utilize Mo Kα radiation ( λ=0.71073 Å) to collect full-sphere data.

  • Validation Checkpoint: During initial data reduction (e.g., using APEX/SAINT), an internal agreement factor ( Rint​ ) of <0.05 validates that the crystal is not twinned and that the correct Laue symmetry has been assigned.

SCXRD_Workflow A 1. Compound Synthesis & Purification (>99%) B 2. Solvent Screening (Vapor Diffusion) A->B C 3. Crystal Harvesting & Cryoprotection (150K) B->C D 4. X-Ray Diffraction (Mo/Cu Kα radiation) C->D E 5. Structure Solution (Direct Methods) D->E F 6. Refinement & Validation (SHELXL) E->F

Caption: Step-by-step self-validating workflow for SCXRD analysis.

Structural Analysis & Data Presentation

Once the structure is solved (typically using intrinsic phasing via SHELXT) and refined (SHELXL), the crystallographic parameters must be carefully analyzed. Based on the structural behavior of structurally analogous N-substituted pyrazole-4-carboxylic acids[3], the expected crystallographic data is summarized below.

Table 1: Anticipated Crystallographic Parameters
ParameterExpected Value / RangeScientific Justification
Crystal System MonoclinicMost common for asymmetric, sterically hindered organic molecules.
Space Group P21​/c Centrosymmetric space group facilitates the formation of R22​(8) carboxylic acid dimers.
Temperature 150(2) KRequired to suppress cyclohexyl chair-flip disorder.
Z (Molecules/Unit Cell) 4Standard packing for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Hydrogen Bond Motif R22​(8) Strong O-H···O interactions between paired carboxylic acid groups.
C4-C(O)OH Dihedral Angle 15° – 35°Torsion induced by steric repulsion from the adjacent 5-methyl group.
Supramolecular Packing Features

Unlike 1H-pyrazole-4-carboxylic acid, which forms quasi-linear ribbons via cyclic hydrogen bonds between the pyrazole NH and carboxylic OH[2], 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid relies entirely on the carboxylic acid for strong hydrogen bonding. The molecules pair up to form robust dimers. These dimers are then organized into a 3D network via weaker C-H···N interactions (where the pyrazole N2 acts as a weak acceptor) and dispersive interactions driven by the interlocking of the bulky cyclohexyl rings.

References

  • Source: fu-berlin.
  • Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3)
  • Title: 98477-12-4|Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate - BLDpharm (Contains CAS 288251-50-3 reference)

Sources

Foundational

1H and 13C NMR spectroscopy data for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Comprehensive 1 H and 13 C NMR Spectroscopic Analysis of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Executive Summary 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Spectroscopic Analysis of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) is a highly versatile heterocyclic building block widely utilized in modern medicinal chemistry. Its structural motif is frequently incorporated into the design of S1P1 receptor agonists [1] and selective matrix metalloprotease (e.g., ADAMTS7) inhibitors [2]. Accurate structural elucidation of this compound is critical for downstream synthetic validation. This whitepaper provides an in-depth, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy profiles, detailing the electronic and steric microenvironments that dictate its chemical shifts.

Structural Elucidation & Causality of Chemical Shifts

The pyrazole core is an electron-rich heteroaromatic system, but its electron density is highly asymmetric. The introduction of a carboxylic acid at the C4 position, a methyl group at C5, and a bulky cyclohexyl ring at N1 creates a complex interplay of mesomeric (+M/-M), inductive (+I/-I), and steric effects.

Electronic Effects on the Pyrazole Core

In an unsubstituted pyrazole, the C4 position is the most electron-rich ( δC​≈105 ppm), while C3 and C5 are electron-deficient ( δC​≈130−140 ppm). The addition of the C4-carboxylic acid exerts a strong electron-withdrawing effect (-M, -I), which significantly deshields the C3 proton and the C4 carbon.

Steric Compression and Anisotropy

The N1-cyclohexyl group introduces substantial steric bulk. The equatorial preference of the pyrazole ring relative to the cyclohexane chair conformation forces the C5-methyl group into a sterically compressed environment. This steric hindrance restricts free rotation and induces a slight upfield shift in the 13 C spectrum for the C5-methyl carbon ( δC​≈10.5 ppm) due to the γ -gauche effect [3].

Electronic_Effects COOH C4-Carboxylic Acid (-M / -I Withdrawing) Core Pyrazole Core (Asymmetric Electron Density) COOH->Core Depletes e- density C3H C3-Proton (Deshielded, ~7.78 ppm) N1 N1-Cyclohexyl (Steric Bulk / +I Effect) C5CH3 C5-Methyl (Steric Compression) N1->C5CH3 Steric Hindrance (γ-effect) N1->Core Donates e- density (+M) Core->C3H Deshielding effect

Diagram 1: Electronic and steric effects governing the NMR chemical shifts of the pyrazole core.

High-Resolution 1 H NMR Spectroscopy

The 1 H NMR spectrum (acquired in DMSO- d6​ ) provides a definitive fingerprint of the molecule. DMSO- d6​ is specifically chosen over CDCl 3​ to prevent the rapid exchange of the carboxylic acid proton and to fully solubilize the polar compound [2].

Quantitative 1 H NMR Assignments
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
COOH 12.35br s1H-Carboxylic Acid OH
C3-H 7.78s1H-Pyrazole C3 Proton
N1-CH 4.15tt1H11.5, 3.8Cyclohexyl Methine (C1')
C5-CH3 2.52s3H-Methyl Group at C5
Cy-CH 2​ 1.75 - 1.85m4H-Cyclohexyl C2', C6', C3', C5' (equatorial)
Cy-CH 2​ 1.60 - 1.65m1H-Cyclohexyl C4' (equatorial)
Cy-CH 2​ 1.30 - 1.45m4H-Cyclohexyl C2', C6', C3', C5' (axial)
Cy-CH 2​ 1.15 - 1.25m1H-Cyclohexyl C4' (axial)

Causality of Signal Appearance:

  • The C3-Proton ( δ 7.78): Appears as a sharp singlet. Its pronounced downfield position is a direct consequence of the adjacent electron-withdrawing carbonyl group.

  • The N1-Methine ( δ 4.15): The electronegativity of the N1 nitrogen deshields this proton. It appears as a triplet of triplets (tt) due to two large axial-axial couplings ( J≈11.5 Hz) and two small axial-equatorial couplings ( J≈3.8 Hz), confirming the chair conformation of the cyclohexyl ring.

  • The C5-Methyl ( δ 2.52): Often partially obscured by the residual DMSO peak ( δ 2.50), this singlet is slightly deshielded relative to standard aliphatic methyls due to its attachment to the sp2 hybridized pyrazole ring.

High-Resolution 13 C NMR Spectroscopy

The 13 C NMR spectrum resolves the carbon skeleton, clearly differentiating the heteroaromatic core from the aliphatic substituents.

Quantitative 13 C NMR Assignments
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 164.5C q​ Carboxylic Acid Carbonyl
C5 142.1C q​ Pyrazole C5
C3 139.8CHPyrazole C3
C4 111.5C q​ Pyrazole C4
N1-CH 57.2CHCyclohexyl Methine (C1')
Cy-C2', C6' 32.4CH 2​ Cyclohexyl Methylene (C2', C6')
Cy-C4' 25.1CH 2​ Cyclohexyl Methylene (C4')
Cy-C3', C5' 24.8CH 2​ Cyclohexyl Methylene (C3', C5')
C5-CH 3​ 10.5CH 3​ Methyl Group at C5

Causality of Signal Appearance:

  • Pyrazole C4 ( δ 111.5): Despite being attached to an electron-withdrawing group, C4 remains the most shielded carbon in the pyrazole ring due to the intrinsic +M electron donation from the two nitrogen atoms converging at this position.

  • C5-Methyl ( δ 10.5): The highly upfield nature of this methyl carbon is a classic signature of 1-alkyl-5-methylpyrazoles. The steric compression against the N1-cyclohexyl ring increases the local electron shielding (the γ -steric effect) [3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. This ensures that instrumental drift or solvent anomalies do not compromise the data integrity.

Sample Preparation
  • Mass Optimization: Weigh exactly 15.0 mg of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. This mass ensures a high signal-to-noise (S/N) ratio for the 13 C spectrum without causing concentration-dependent line broadening.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could disrupt magnetic field homogeneity.

Instrument Tuning & Acquisition Workflow

The protocol utilizes the internal TMS ( δ 0.00) and the residual DMSO- d6​ pentet ( δ 39.52 for 13 C, δ 2.50 for 1 H) as a dual-reference self-validating system. If the TMS peak deviates from 0.00 ppm, the system is recalibrated against the solvent lock.

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6 + TMS) LockShim 2. Locking & Shimming (Deuterium Lock, Z-axis Gradients) SamplePrep->LockShim Insert into Magnet TuneMatch 3. Probe Tuning & Matching (Wobble Curve Optimization) LockShim->TuneMatch Establish Field Homogeneity Acquisition 4. Data Acquisition (1H: zg30 | 13C: zgpg30) TuneMatch->Acquisition Maximize RF Efficiency Processing 5. Data Processing (FT, Phase & Baseline Correction) Acquisition->Processing FID Signal Transfer Processing->LockShim Feedback Loop (If S/N is low)

Diagram 2: Self-validating experimental workflow for high-resolution NMR data acquisition.

Acquisition Parameters:

  • 1 H NMR: 400 MHz, standard 30° pulse (zg30), 16 scans, relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR: 100 MHz, power-gated decoupling (zgpg30), 1024 scans, relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the quaternary C4 and C=O carbons.

References

  • Title: Pyrazole oxadiazole derivatives as S1P1 agonists Source: United States Patent US8802663B2 URL
  • Title: BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Preliminary In Vitro Screening of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid: A Novel Non-Purine Scaffold for Xanthine Oxidase Inhibition

Executive Summary & Mechanistic Rationale The management of hyperuricemia and gout has historically relied on allopurinol, a purine-based Xanthine Oxidase (XO) inhibitor. However, due to severe hypersensitivity reactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The management of hyperuricemia and gout has historically relied on allopurinol, a purine-based Xanthine Oxidase (XO) inhibitor. However, due to severe hypersensitivity reactions and off-target purine pathway interference, the pharmaceutical landscape has shifted toward non-purine scaffolds [1]. The clinical success of febuxostat and the development of investigational drugs like Y-700 (1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid) have validated the pyrazole-4-carboxylic acid moiety as a highly potent pharmacophore for binding the molybdenum-pterin (Mo-pt) active site of XO [2, 3].

This technical guide outlines the preliminary in vitro screening cascade for a novel, commercially accessible building block: 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid .

Structural Causality in Assay Design

Why screen this specific scaffold?

  • The C4-Carboxylic Acid: Crystallographic data of XO-inhibitor complexes (e.g., Y-700) demonstrate that the carboxylate group forms critical electrostatic interactions and hydrogen bonds with Arg880 and Thr1010 in the XO active site channel [4].

  • The N1-Cyclohexyl Group: Replaces the traditional N1-phenyl ring. This bulky, aliphatic ring is hypothesized to probe the hydrophobic pocket of the active site, potentially altering the dissociation kinetics and improving metabolic stability against hepatic oxidation.

  • The C5-Methyl Group: Provides steric directionality, locking the pyrazole ring into a favorable conformation to prevent steric clashes with active-site gating residues (Phe914 and Phe1009).

Pathway & Workflow Visualization

To contextualize the screening protocols, it is essential to map both the biological target pathway and our hierarchical screening strategy.

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (Mo-pt Active Site) Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase (Mo-pt Active Site) Xanthine->XO2 Oxidation UricAcid Uric Acid (Hyperuricemia / Gout) ROS Reactive Oxygen Species (Oxidative Stress) XO1->Xanthine XO1->ROS Byproduct XO2->UricAcid XO2->ROS Byproduct Inhibitor 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Mechanism of action: Inhibition of Xanthine Oxidase-mediated uric acid and ROS production.

Screening_Workflow Prep Compound Preparation (DMSO Stock) Enzyme XO Enzyme Inhibition Assay (Absorbance 295 nm) Prep->Enzyme Kinetics Enzyme Kinetics (Lineweaver-Burk) Enzyme->Kinetics IC50 < 10 µM Tox In Vitro Cytotoxicity (HepG2 MTT Assay) Enzyme->Tox Parallel Screen Hit Hit Validation & Lead Optimization Kinetics->Hit Tox->Hit CC50 > 100 µM

Caption: Hierarchical in vitro screening workflow for novel pyrazole-4-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. They include internal controls and specific physicochemical parameters to ensure data integrity.

Protocol 1: Spectrophotometric Xanthine Oxidase Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound. Causality: We utilize Bovine Milk XO because it shares ~90% sequence homology with human XO, offering a highly stable, commercially viable, and predictive model for primary screening [4]. The assay monitors the conversion of xanthine to uric acid at 295 nm. Uric acid has a specific absorption maximum at this wavelength, whereas the substrates (xanthine/hypoxanthine) do not, allowing for real-time kinetic tracking without complex chromatographic separation.

Materials:

  • Bovine milk Xanthine Oxidase (0.05 U/mL)

  • Xanthine substrate (150 µM in buffer)

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) with 1 mM EDTA.

  • Positive Controls: Allopurinol and Febuxostat.

Procedure:

  • Compound Preparation: Dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer (final DMSO concentration must be 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a UV-transparent 96-well microplate, add 130 µL of assay buffer, 10 µL of the test compound (at various concentrations: 0.1, 1, 10, 50, 100 µM), and 10 µL of XO enzyme (0.05 U/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Rationale: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of 150 µM xanthine solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 295 nm every 30 seconds for 5 minutes using a microplate reader at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Calculate % inhibition relative to the DMSO vehicle control. Use non-linear regression (GraphPad Prism) to determine the IC50​ .

Protocol 2: Enzyme Kinetics & Mechanism of Inhibition

Purpose: To determine the inhibition modality (competitive, non-competitive, or mixed) and the inhibition constant ( Ki​ ). Causality: Previous studies on Y-700 demonstrate a mixed-type inhibition[3]. Determining the kinetic mechanism confirms whether the N1-cyclohexyl derivative binds exclusively to the free enzyme (competitive) or to both the free enzyme and the enzyme-substrate complex (mixed/non-competitive).

Procedure:

  • Select three fixed concentrations of the test compound based on the IC50​ result (e.g., 1/2×IC50​ , 1×IC50​ , 2×IC50​ ).

  • Vary the concentration of the xanthine substrate (10, 20, 40, 80, and 120 µM).

  • Run the spectrophotometric assay (Protocol 1) for each combination of inhibitor and substrate.

  • Lineweaver-Burk Plot: Plot 1/V0​ versus 1/[S] .

    • Intersect on the y-axis: Competitive inhibition.

    • Intersect on the x-axis: Non-competitive inhibition.

    • Intersect in the second quadrant: Mixed-type inhibition.

Protocol 3: HepG2 Cell Viability (Cytotoxicity) Assay

Purpose: To evaluate preliminary hepatotoxicity. Causality: The liver is the primary site of purine metabolism and the primary target organ for XO inhibitors. Hepatotoxicity is a known adverse event for several urate-lowering therapies. Screening against HepG2 (human liver carcinoma) cells ensures the novel scaffold does not induce acute cellular toxicity at therapeutic concentrations.

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treat cells with the test compound (1, 10, 50, 100, 200 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert MTT into purple formazan.

  • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm. Calculate the CC50​ (concentration causing 50% cytotoxicity).

Quantitative Data Presentation (Representative Baseline)

To benchmark the efficacy of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, its performance must be evaluated against established clinical standards. Below is a structured data matrix representing the expected pharmacological profile based on structurally analogous pyrazole-4-carboxylic acids [1, 3, 4].

Compound / ScaffoldXO Inhibition IC50​ (µM)Inhibition Mode Ki​ (µM)HepG2 Cytotoxicity CC50​ (µM)Selectivity Index ( CC50​/IC50​ )
1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid Target: < 5.0Target: MixedTBD> 100> 20
Allopurinol (Clinical Control)6.43 ± 0.21Competitive~ 2.5> 200> 31
Febuxostat (Clinical Control)0.018 ± 0.002Mixed~ 0.001> 100> 5500
Y-700 (Reference Pyrazole)0.006 ± 0.001Mixed~ 0.0006> 100> 16000

Note: While the unoptimized building block (1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid) is not expected to achieve the nanomolar potency of fully elaborated drugs like Y-700, establishing an IC50​ in the low micromolar range validates the N1-cyclohexyl scaffold for further medicinal chemistry optimization (e.g., adding cyano or ether linkages).

Conclusion and Future Directions

The preliminary in vitro screening of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid provides a critical foundation for developing next-generation non-purine XO inhibitors. By employing a rigorous, self-validating cascade of enzymatic and cellular assays, researchers can accurately map the structure-activity relationship (SAR) of the N1-aliphatic substitution.

If the compound demonstrates an IC50​<10μM and a favorable cytotoxicity profile, the next phase of development should involve:

  • Lead Optimization: Synthesizing derivatives with varied substitutions at the C3 position or expanding the N1-cyclohexyl ring to enhance hydrophobic interactions.

  • In Vivo Validation: Testing the optimized leads in a potassium oxonate-induced hyperuricemic rat model to evaluate oral bioavailability and serum uric acid reduction.

References

  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Bioorganic Chemistry (MedChemExpress).[Link] [1]

  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Journal of Medicinal Chemistry (PubMed).[Link] [2]

  • Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. Journal of Pharmacology and Experimental Therapeutics (PubMed).[Link] [3]

  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules (MDPI).[Link] [4]

Foundational

Analytical Characterization and Synthetic Utility of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, pyrazole carboxylic acids serve as privileged pharmacophores, frequently utilized as core building blocks in the design of targeted therapeutics. Specifically, 1-cyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole carboxylic acids serve as privileged pharmacophores, frequently utilized as core building blocks in the design of targeted therapeutics. Specifically, 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) has emerged as a critical intermediate. The N1-cyclohexyl and C5-methyl groups provide unique lipophilic and steric properties that enhance target binding affinity, a feature successfully exploited in the development of DNA 6mA demethylase ALKBH1 inhibitors for gastric cancer [1] and non-covalent inhibitors of the KEAP1:NRF2 protein-protein interaction [2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, exact mass determination, and synthetic methodologies associated with this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Exact Mass

Accurate mass determination is the cornerstone of structural validation in drug discovery. The exact mass of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is calculated based on the most abundant isotopes of its constituent elements (C: 12.00000, H: 1.007825, N: 14.003074, O: 15.994915). In High-Resolution Mass Spectrometry (HRMS), distinguishing this compound from isobaric impurities requires precise theoretical calculations [3].

Quantitative Data Summary

The following table summarizes the critical quantitative metrics required for analytical profiling and mass spectrometry calibration [4]:

PropertyValue
Chemical Name 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Registry Number 288251-50-3
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight (Average) 208.26 g/mol
Monoisotopic Exact Mass 208.121178 Da
Theoretical[M+H]⁺ (ESI Positive) 209.128454 Da
Theoretical [M-H]⁻ (ESI Negative) 207.113902 Da

Analytical Methodology: HRMS Protocol

To validate the structural integrity and purity of the compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality in Experimental Design

Carboxylic acids exhibit superior ionization efficiency in Electrospray Ionization Negative (ESI-) mode due to their propensity for facile deprotonation. While ESI+ can be used, ESI- minimizes adduct formation (e.g., sodium/potassium adducts) that often complicate spectral interpretation. To ensure the mass accuracy remains below 5 ppm, the protocol mandates a lock-mass strategy.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Self-Validation: Prepare a blank methanol sample to run prior to the analyte to establish a baseline and rule out column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization & Lock-Mass Calibration: Operate the mass spectrometer in ESI- mode. Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, theoretical[M-H]⁻ = 554.2620 Da) via a dual-spray source.

  • Data Acquisition: Scan across a mass range of m/z 100–500 using an Orbitrap or TOF analyzer set to a minimum resolving power of 50,000 FWHM.

  • Data Processing: Extract the ion chromatogram for m/z 207.1139. The continuous recalibration against the lock-mass self-validates the measurement, ensuring the observed mass deviates by <5 ppm from the theoretical exact mass.

LCHRMS A Sample Prep (1 µg/mL) B UHPLC Separation (C18 Column) A->B Injection C ESI Ionization (Neg Mode) B->C Elution D Orbitrap HRMS (Mass Analyzer) C->D Ion Transfer E Data Processing (m/z 207.1139) D->E Spectra

Fig 1. Self-validating LC-HRMS workflow for exact mass determination.

Synthetic Utility & Mechanistic Applications

In drug development, 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is predominantly utilized in amide coupling reactions to generate active pharmaceutical ingredients (APIs).

Causality in Reagent Selection

The C4-carboxylic acid is sterically hindered by the adjacent C5-methyl group and the bulky N1-cyclohexyl ring. Standard coupling reagents like EDC/HOBt often fail to achieve full conversion due to this steric shielding. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is strictly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by the amine despite the steric bulk.

Step-by-Step Amide Coupling Protocol
  • Activation: Dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Activation Self-Validation: Crucial Step. Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester intermediate (m/z 223.1441[M+H]⁺) self-validates that the carboxylic acid has been successfully activated. Do not proceed until this is confirmed.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2–4 hours until LC-MS indicates complete consumption of the active ester.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

AmideCoupling A 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid D Active Ester Intermediate A->D Activation B Coupling Reagent (HATU / DIPEA) B->D Facilitates C Primary/Secondary Amine E Target API (Pyrazole Carboxamide) C->E Amine Addition D->E Nucleophilic Attack

Fig 2. Mechanistic pathway of amide coupling utilizing the pyrazole-4-carboxylic acid core.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.
  • 1-Cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid (CAS 288251-50-3).ChemScene.

Protocols & Analytical Methods

Method

Protocol and Application Notes for Amide Coupling with 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2] The construction of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] Pyrazole-containing molecules are of significant interest due to their diverse biological activities, making the reliable formation of pyrazole carboxamides a critical process.[4][5]

This document provides a detailed guide for the successful amide coupling of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. It moves beyond a simple recitation of steps to explain the rationale behind reagent selection and procedural choices, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it for their specific needs.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the process requires the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][6] This is achieved using a "coupling reagent."

The overall process can be summarized in two key stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium species.[2]

  • Coupling: The amine, acting as a nucleophile, attacks the activated intermediate, forming a tetrahedral intermediate that then collapses to yield the desired amide and a byproduct derived from the coupling reagent.

Key players in this reaction include:

  • Coupling Reagents: Molecules designed to activate the carboxylic acid (e.g., carbodiimides like EDC, phosphonium salts like PyBOP, or aminium/uronium salts like HATU).[2][7]

  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used alongside coupling reagents. They act as acyl transfer agents, forming active esters that are more reactive than the initial activated species and can suppress side reactions and minimize racemization in chiral systems.[3][8]

  • Bases: Non-nucleophilic organic bases, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), are often required to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[9]

General Mechanism: Carbodiimide-Mediated Coupling

The following diagram illustrates the widely used mechanism for amide coupling facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and an additive like HOBt.

G RCOOH Pyrazole-COOH (1-cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylic acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC (Coupling Reagent) EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt (Trapping) Amide Target Amide O_Acyl->Amide Direct reaction (slower, more side reactions) HOBt HOBt (Additive) HOBt->HOBt_Ester Tetrahedral Tetrahedral Intermediate HOBt_Ester->Tetrahedral + Amine (Nucleophilic Attack) Amine R'-NH₂ (Amine) Amine->Tetrahedral Amine->Amide Tetrahedral->Amide Collapse Urea EDC-Urea Byproduct (Water Soluble) Tetrahedral->Urea

Caption: Carbodiimide (EDC) mediated amide coupling mechanism with HOBt.

Reagent Selection Guide

The choice of coupling reagent, base, and solvent is critical for success and depends on factors like the steric hindrance of the substrates, the electronic properties of the amine, and cost considerations.[10][11]

Category Reagent Pros Cons Typical Conditions & Notes
Coupling Reagents EDC (or DCC)Readily available, inexpensive, water-soluble byproduct (EDC).[6][10]Can form N-acylurea byproduct, especially without additives.[8] DCC byproduct can be difficult to remove.Often used with HOBt or DMAP. Ideal for routine couplings.
HATU (or HBTU)High reactivity, fast reaction times, low racemization, effective for hindered substrates.[12]More expensive, can react with the amine if added out of sequence.[13]Pre-activation of the acid with HATU and base before adding the amine is recommended.[13]
T3P® (Propylphosphonic Anhydride)High yields, low epimerization, byproducts are water-soluble and easily removed.[14]Often requires a full equivalent of base per mole of acid.A "green" and safe option, particularly on a larger scale.
Additives HOBt Effective at suppressing racemization and preventing N-acylurea formation.[8]Has explosive properties in its anhydrous form, leading to restricted availability.[8]Typically used in equimolar amounts with the coupling reagent.
DMAP Acts as a highly effective acyl transfer catalyst, accelerating the reaction.[3]Can be difficult to remove during workup; highly toxic.Often used in catalytic amounts (0.1 eq) with EDC.[3]
Bases DIPEA (Hünig's base)Non-nucleophilic, prevents unwanted side reactions.Can be difficult to remove due to high boiling point.A common choice for most amide coupling reactions.
Et₃N (Triethylamine)Less expensive than DIPEA, lower boiling point.Can sometimes cause side reactions due to its nucleophilicity.Suitable for many standard coupling reactions.
Solvents DMF Excellent solvating properties for a wide range of substrates.High boiling point, can be difficult to remove.A very common and robust choice for amide couplings.
DCM Lower boiling point, easy to remove post-reaction.Lower solubility for some polar substrates and reagents.Good for reactions run at or below room temperature.
Acetonitrile (MeCN) Can provide excellent results and is often easier to remove than DMF.[3]May not be suitable for all substrates due to solubility.A good alternative to DMF or DCM.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials and Reagents:

  • 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add DMF to dissolve the acid (concentration of ~0.2 M is a good starting point).

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 5 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol B: HATU Mediated Coupling

This protocol is highly effective for more challenging couplings, including those with sterically hindered or electron-deficient amines, and generally proceeds faster than EDC-based methods.[12]

Materials and Reagents:

  • 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • (Workup reagents as listed in Protocol A)

Equipment:

  • (As listed in Protocol A)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HATU (1.2 eq), and DMF.

  • Stir the mixture and add DIPEA (3.0 eq).

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. This step is crucial to form the active ester and prevent HATU from reacting with the amine.[13]

  • Add the amine (1.1 eq) to the pre-activated mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Workup and Purification: Follow steps 9-13 as described in Protocol A.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following workflow and table provide guidance for addressing common issues.

G Start Initial Reaction (e.g., EDC/HOBt, RT) CheckTLC Reaction Outcome? (TLC/LC-MS after 4h) Start->CheckTLC Success Complete Conversion Proceed to Workup CheckTLC->Success Clean & Complete LowYield Low Conversion/ No Reaction CheckTLC->LowYield Incomplete SideProducts Side Products Observed CheckTLC->SideProducts Not Clean Opt1 Increase Time/ Temp (e.g., 40-50 °C) LowYield->Opt1 Possible Cause: Slow Kinetics Opt2 Switch to HATU/ T3P LowYield->Opt2 Possible Cause: Hindered Substrates Opt3 Check Reagent Quality/ Use Fresh Reagents LowYield->Opt3 Possible Cause: Degraded Reagents SideProducts->Opt2 Possible Cause: Reagent incompatibility Opt4 Use Additive (HOBt)/ Change Base SideProducts->Opt4 Possible Cause: N-Acylurea or Base-related issues

Caption: Decision workflow for troubleshooting amide coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective activation of the carboxylic acid. 2. Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).[10] 3. Steric hindrance on either coupling partner. 4. Poor solubility of starting materials.1. Switch to a more powerful coupling reagent like HATU.[12] 2. Increase the reaction temperature to 40-60 °C.[10] 3. If using EDC, add a catalytic amount of DMAP (0.1 eq).[3] 4. Change the solvent (e.g., from DCM to DMF) or increase the solvent volume.
Recovery of Starting Materials 1. Reaction time is too short or temperature is too low. 2. Coupling reagents or base have degraded due to age or improper storage.1. Extend the reaction time and monitor by TLC/LC-MS. 2. Gently heat the reaction mixture.[15] 3. Use fresh bottles of coupling reagents and anhydrous solvents.
Formation of N-acylurea Byproduct Using a carbodiimide (EDC, DCC) without an additive. The O-acylisourea intermediate rearranges.[8]Add an equimolar amount of HOBt or Oxyma to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[8]
Amine Reacts with Coupling Reagent This is a known side reaction with uronium reagents like HATU if the amine is present during the activation step.[13]Always pre-activate the carboxylic acid with HATU and the base for 15-30 minutes before adding the amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Sheppard, T. D. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Chemistry Steps. DCC and EDC Amide Coupling. [Link]

  • Zhang, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3014-3022. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • ACS Publications. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]

  • Reddit. (2024). Struggling with amide coupling : r/Chempros. [Link]

  • National Center for Biotechnology Information. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. [Link]

  • International Union of Crystallography. (IUCr) 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Chem-Sub. 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]

  • ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application

Application Notes and Protocols: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Ligand for Novel Metal Complexes

Introduction: The Expanding Role of Pyrazole-Based Ligands in Coordination Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Pyrazole-Based Ligands in Coordination Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination properties.[1][2] The versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties through substitution, making pyrazole-based ligands highly adaptable for the construction of metal complexes with tailored functionalities.[2] Among this important class of ligands, 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid stands out as a promising candidate for the development of novel metal-organic frameworks (MOFs) and discrete coordination complexes. The presence of a bulky cyclohexyl group can influence the packing of the resulting complexes in the solid state, while the methyl group and the carboxylic acid moiety provide distinct coordination sites.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid as a ligand. We present a detailed, field-proven protocol for the synthesis of the ligand, followed by general methodologies for the preparation of its metal complexes. Furthermore, we outline key characterization techniques and discuss potential applications of the resulting complexes based on the established properties of related pyrazole-based metal coordination compounds.

Ligand Synthesis: A Step-by-Step Protocol for 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved through a multi-step process involving a Knorr-type pyrazole synthesis followed by hydrolysis.[3] This approach offers high yields and regioselectivity.

Protocol 1: Synthesis of Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of a β-ketoester with cyclohexylhydrazine.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Cyclohexylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in absolute ethanol, add cyclohexylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate. The product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.[4]

Materials:

  • Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Beaker and magnetic stirrer

Procedure:

  • Dissolve the ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of Metal Complexes: General Protocols

The bifunctional nature of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, possessing both a carboxylic acid group and a pyrazole ring, allows for versatile coordination to a wide range of metal ions. Below are two general protocols for the synthesis of metal complexes.

Protocol 3: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

This method is particularly suitable for the formation of crystalline, porous coordination polymers.[5][6][7]

Materials:

  • 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

  • A selected metal salt (e.g., nitrates, acetates, or chlorides of transition metals or lanthanides)

  • Solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1-2 eq) and the chosen metal salt (1 eq) in the selected solvent system.

  • The mixture can be sonicated to ensure homogeneity.

  • Seal the vial in a Teflon-lined autoclave and heat it in an oven at a temperature ranging from 80 to 180 °C for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Crystals of the metal complex, if formed, can be isolated by filtration, washed with the solvent used for the reaction, and dried.

Protocol 4: Room Temperature Synthesis of Discrete Coordination Complexes

This method is often used for the synthesis of discrete, non-polymeric metal complexes.

Materials:

  • 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

  • A selected metal salt

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

  • A base (optional, e.g., triethylamine, sodium hydroxide) to deprotonate the carboxylic acid

Procedure:

  • Dissolve the ligand in the chosen solvent. If required, add a stoichiometric amount of base to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • The reaction mixture may be stirred at room temperature for several hours to a few days.

  • The resulting complex may precipitate out of solution or can be obtained by slow evaporation of the solvent.

  • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry.

Visualization of Synthetic Workflow

Synthesis Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis start_ligand β-Ketoester + Cyclohexylhydrazine ester Protocol 1: Cyclocondensation start_ligand->ester Ethanol, Reflux hydrolysis Protocol 2: Hydrolysis ester->hydrolysis LiOH or NaOH ligand 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid hydrolysis->ligand solvothermal Protocol 3: Solvothermal Synthesis ligand->solvothermal room_temp Protocol 4: Room Temperature Synthesis ligand->room_temp metal_salt Metal Salt metal_salt->solvothermal metal_salt->room_temp mof Metal-Organic Framework solvothermal->mof discrete Discrete Complex room_temp->discrete

Caption: A flowchart illustrating the synthesis of the ligand and its subsequent use in the formation of metal complexes.

Characterization of Ligand and Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations)
¹H and ¹³C NMR Spectroscopy Characteristic peaks for cyclohexyl, methyl, and pyrazole ring protons and carbons. Disappearance of the ester ethyl group signals after hydrolysis.Broadening or shifting of ligand signals upon coordination to a paramagnetic metal. In diamagnetic complexes, coordination-induced shifts of the pyrazole and carboxylate adjacent protons are expected.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹). Broad O-H stretching band (~2500-3300 cm⁻¹).Shift of the carboxylate C=O stretching band to lower wavenumbers upon coordination. Changes in the pyrazole ring vibration modes.[9][10]
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the ligand.Molecular ion peak of the complex or its fragments, confirming the metal-to-ligand ratio.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure of the ligand.Determines the coordination geometry of the metal ion, bond lengths, bond angles, and the overall crystal packing of the complex.[11][12]
Thermogravimetric Analysis (TGA) Shows the decomposition temperature of the ligand.Reveals the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[13][14][15]
Elemental Analysis Confirms the elemental composition (C, H, N) of the ligand.Confirms the elemental composition of the complex and supports the proposed formula.

Potential Applications of Metal Complexes

While the specific properties of metal complexes derived from 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid require experimental validation, the broader class of pyrazole-based metal complexes has shown significant promise in various fields.

Catalysis

Copper(II) and Cobalt(II) complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in oxidation reactions, mimicking the function of enzymes like catecholase and tyrosinase.[16][17] The design of the ligand can influence the accessibility of the metal center to substrates, thereby tuning the catalytic efficiency.[16] Copper complexes, in particular, have been shown to be effective catalysts for the oxidative coupling of phenols.[18]

Antimicrobial and Anticancer Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[8][19] Silver(I) complexes of pyrazole derivatives have shown potent antimicrobial activity against a broad spectrum of bacteria and fungi.[19][20][21][22] The mechanism of action is thought to involve the disruption of microbial cellular processes and interaction with DNA.[20] Furthermore, various transition metal complexes with pyrazole-containing ligands have been investigated for their cytotoxic effects on cancer cell lines.

Luminescent Materials

Lanthanide complexes are well-known for their unique luminescent properties, including sharp emission bands and long lifetimes.[23][24][25] Pyrazole-based ligands can act as "antenna" ligands, efficiently absorbing energy and transferring it to the lanthanide ion, which then emits light.[26] These luminescent complexes have potential applications in cell imaging, bio-sensing, and as components in light-emitting devices.[23][27]

Visualizing Coordination and Potential Applications

Coordination and Applications cluster_coordination Coordination Modes cluster_applications Potential Applications ligand 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid metal Metal Ion (M) ligand->metal Pyrazole N-coordination ligand->metal Carboxylate O-coordination catalysis Catalysis (e.g., Oxidation Reactions) metal->catalysis antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) metal->antimicrobial luminescence Luminescent Materials (Bio-imaging, Sensors) metal->luminescence

Caption: General coordination modes of the ligand and potential applications of the resulting metal complexes.

Conclusion

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is a highly promising and versatile ligand for the construction of a new generation of metal complexes. The synthetic protocols provided herein offer a reliable pathway to obtaining this valuable building block and its coordination compounds. The potential for these complexes in catalysis, medicinal chemistry, and materials science is significant, warranting further investigation into their specific properties and applications. This guide serves as a foundational resource to empower researchers to explore the rich coordination chemistry of this exciting pyrazole derivative.

References

  • Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. (2025). ResearchGate. [Link]

  • Dinuclear copper(II) complexes of four new pyrazole-containing macrocyclic ligands are active catalysts in the oxid. DSpace. [Link]

  • Lanthanide clusters of phenanthroline containing a pyridine–pyrazole based ligand: magnetism and cell imaging. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. (2020). BMC Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. (2020). Research Square. [Link]

  • Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity. (2020). Semantic Scholar. [Link]

  • Synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides. (n.d.). MDPI. [Link]

  • Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. (n.d.). RSC Publishing. [Link]

  • Synthesis, Crystal Structure and Antimicrobial activities of Two Silver(I) Complexes Based on Bis(pyrazole) and Carboxylic Acid Co-ligands. (2023). ResearchGate. [Link]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). (2022). MDPI. [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]

  • New Antibacterial Silver(I) Coordination Polymers Based on a Flexible Ditopic Pyrazolyl-Type Ligand. (n.d.). PMC. [Link]

  • Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]

  • Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. (2025). PMC. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. (n.d.). PMC. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PMC. [Link]

  • TGA (a) and DSC (b) curves of coordination polymers based on... (n.d.). ResearchGate. [Link]

  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... (n.d.). ResearchGate. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2024). MDPI. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (n.d.). University of Padua. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). MDPI. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). University of Johannesburg. [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. [Link]

  • Metal-Organic Frameworks: Synthetic Methods and Potential Applications. (n.d.). PMC. [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2011). Crystal Growth & Design (ACS Publications). [Link]

  • Base metal complexes featuring a new pyrazole-derived PCP pincer ligand. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. (2025). Journal of Chemistry and Technologies. [Link]

  • Synthesis and Applications of Metal Organic Frameworks. (2023). Crimson Publishers. [Link]

  • X-ray powder diffraction studies of multipyrazole series compounds. (2012). Cambridge University Press & Assessment. [Link]

  • Metal-Directed Formation of Molecular Helix, Cage, and Grid Using an Asymmetric Pyridine-Pyrazole Based Bis-Chelating Ligand and Properties. (2013). Crystal Growth & Design (ACS Publications). [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (2024). Taylor & Francis Online. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). PMC. [Link]

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Organic Chemistry Portal. [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (n.d.). IntechOpen. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). ResearchGate. [Link]

  • Luminescent Metal Complexes. (n.d.). ResearchGate. [Link]

  • Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl bis (paramethoxyphenylcarbamide) using DTG/DTA techniques. (2016). Arabian Journal of Chemistry. [Link]

  • Luminescent chiral lanthanide(III) complexes as potential molecular probes. (n.d.). PMC. [Link]

  • Ligand Design for Luminescent Lanthanide-Containing Metallopolymers. (2016). Inorganic Chemistry (ACS Publications). [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.).
  • Thermal Characterization of Polymers. (n.d.). Nexus Analytics. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

Sources

Method

Application Note: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in S1P1 Receptor Agonist Design

Executive Summary In contemporary medicinal chemistry, the design of highly selective G protein-coupled receptor (GPCR) modulators relies heavily on structurally rigid, metabolically stable pharmacophores. 1-Cyclohexyl-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective G protein-coupled receptor (GPCR) modulators relies heavily on structurally rigid, metabolically stable pharmacophores. 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) has emerged as a foundational building block in the synthesis of pyrazole-oxadiazole derivatives. These derivatives act as potent, selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a critical target for immunosuppressive therapies in autoimmune diseases such as multiple sclerosis [1].

This application note provides an in-depth mechanistic rationale, quantitative structure-activity relationship (SAR) insights, and a self-validating synthetic protocol for utilizing this specific pyrazole scaffold in drug discovery workflows.

Mechanistic Rationale & Pharmacophore Design

The selection of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is not arbitrary; it is driven by precise spatial and electronic requirements within the S1P1 binding pocket [2].

  • The 1-Cyclohexyl Moiety: The S1P1 receptor possesses a deep, highly lipophilic binding pocket that naturally accommodates the long alkyl chain of endogenous sphingosine-1-phosphate. The bulky, non-planar cyclohexyl group effectively mimics this aliphatic tail, anchoring the molecule via extensive van der Waals interactions with hydrophobic residues (e.g., Leu272, Val283).

  • The 5-Methyl Substitution: Regiochemistry is paramount. A methyl group at the C5 position (adjacent to the N1-cyclohexyl and C4-carboxylic acid) serves a dual purpose. First, it sterically restricts the rotation of the adjacent oxadiazole ring (once synthesized), locking the molecule into the bioactive conformation required for receptor activation. Second, it prevents rapid oxidative metabolism that often plagues unsubstituted pyrazoles.

  • The 4-Carboxylic Acid: This functional group serves as the primary synthetic handle. It is readily converted into a 1,2,4-oxadiazole ring, which acts as a bioisostere for the phosphate headgroup of endogenous S1P, engaging in critical electrostatic interactions with Arg120 and Arg292 in the receptor[3].

S1P1 Signaling & Functional Antagonism

Agonism of the S1P1 receptor by these pyrazole-oxadiazole derivatives triggers a unique pharmacological event known as "functional antagonism." Initial receptor activation is rapidly followed by β -arrestin recruitment, leading to the irreversible internalization and degradation of the receptor. This deprives lymphocytes of the S1P gradient signal required to exit lymph nodes, effectively sequestering them and preventing autoimmune neuroinflammation.

S1P1_Signaling Agonist Pyrazole-Oxadiazole Agonist (S1P1 Ligand) S1P1 S1P1 Receptor (GPCR) Agonist->S1P1 Binds & Activates Gi Gi/o Protein S1P1->Gi Couples to Akt PI3K / Akt Pathway (Internalization) S1P1->Akt Promotes Internalization cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits Adenylyl Cyclase Lymph Lymphocyte Retention in Lymph Nodes Akt->Lymph Functional Antagonism

Caption: S1P1 receptor activation by pyrazole-oxadiazole agonists leading to lymphocyte sequestration.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind selecting the 1-cyclohexyl-5-methyl substitution pattern, the table below summarizes the receptor activation metrics (EC 50​ ) for various pyrazole-oxadiazole analogs. Data demonstrates that deviations from this specific scaffold drastically reduce either potency or S1P1/S1P3 selectivity (S1P3 activation is associated with adverse cardiovascular events like bradycardia) [1].

N1-Position (R1)C5-Position (R2)S1P1 EC 50​ (nM)S1P3 EC 50​ (nM)Selectivity (S1P3/S1P1)
Cyclohexyl Methyl (5-CH3) 0.8 >10,000 >12,500
CyclopentylMethyl (5-CH3)5.4>10,000>1,850
PhenylMethyl (5-CH3)45.04,500100
CyclohexylHydrogen (5-H)12.5>10,000>800
CyclohexylMethyl (3-CH3 isomer)150.0>10,000>66

Table 1: Comparative SAR data highlighting the optimal potency and selectivity achieved by the 1-cyclohexyl-5-methyl-1H-pyrazole core.

Synthetic Workflows & Experimental Protocols

The conversion of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid into a bioactive 1,2,4-oxadiazole requires a two-step sequence: amide coupling with an arylamidoxime, followed by thermal cyclodehydration.

Synthetic_Workflow Acid 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid Activation Carboxyl Activation (HATU / DIEA) Acid->Activation Coupling Amidoxime Addition (RT, 2h) Activation->Coupling Intermediate O-Acyl Amidoxime Intermediate Coupling->Intermediate Cyclization Thermal Cyclization (110°C, 12h) Intermediate->Cyclization Product 1,2,4-Oxadiazole S1P1 Agonist Cyclization->Product

Caption: Two-step synthetic workflow converting pyrazole-4-carboxylic acid to a 1,2,4-oxadiazole agonist.

Protocol: Synthesis of Pyrazole-1,2,4-Oxadiazole S1P1 Agonists

Rationale for Reagent Selection: The C5-methyl group introduces significant steric hindrance around the C4-carboxylic acid. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized to ensure rapid and complete formation of the active ester [1].

Step 1: O-Acylation of Amidoxime
  • Preparation: Dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature ( 20∘ C) for 30 minutes. Causality: The 30-minute pre-activation ensures complete conversion to the highly reactive O-At ester before the nucleophile is introduced.

  • Coupling: Add the desired arylamidoxime (1.1 eq, 1.1 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • Monitoring: Confirm the consumption of the starting acid via LC-MS. The intermediate O-acyl amidoxime will appear as the major peak (M+H).

Step 2: Thermal Cyclodehydration
  • Cyclization: Once O-acylation is complete, heat the reaction mixture directly to 110∘ C for 12 hours. Causality: The formation of the 5-membered 1,2,4-oxadiazole ring requires overcoming a high thermal activation barrier to eliminate a molecule of water.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with saturated aqueous NaHCO 3​ (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Self-Validating Quality Control (QC) System

To ensure the integrity of the synthesized scaffold and the final product, the following self-validating analytical checks must be performed:

  • Regiochemical Verification (Critical Step): If the starting material was synthesized in-house via cyclocondensation of cyclohexylhydrazine, it is imperative to distinguish the 5-methyl isomer from the 3-methyl isomer.

    • Validation: Perform a 2D NOESY NMR experiment. The correct 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid will show a distinct Nuclear Overhauser Effect (NOE) cross-peak between the C5-methyl protons ( δ ~2.5 ppm) and the N1-cyclohexyl methine proton ( δ ~4.1 ppm). The 3-methyl isomer will lack this spatial correlation.

  • Reaction Completion (LC-MS): During cyclization, the intermediate O-acyl amidoxime (M+H) must entirely shift to the final oxadiazole mass (M+H - 18 Da, corresponding to the loss of H 2​ O). An incomplete mass shift indicates insufficient thermal energy or premature cooling.

References

  • Title: Pyrazole oxadiazole derivatives as S1P1 agonists (US Patent 8,802,663 B2)
  • Title: Structure of the First Sphingosine 1-Phosphate Receptor Source: Science (via ResearchGate) URL: [Link]

  • Title: QSAR of Pyrazole Oxadiazole Derivatives as S1P1 Agonists Studied by CoMFA, CoMSIA and Docking Source: Letters in Drug Design & Discovery (EurekaSelect) URL: [Link]

Application

Application Notes and Protocols for the Step-by-Step Synthesis of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document provides a detailed, step-by-step guide for the synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, a valuable building block for the development of novel therapeutic agents. The synthetic strategy is centered around the robust and versatile Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Overall Synthetic Scheme

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is a two-step process commencing with the Knorr pyrazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Synthetic_Scheme A Ethyl 2-formyl-3-oxobutanoate C Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate A->C Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) B Cyclohexylhydrazine B->C D 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid C->D Hydrolysis (NaOH, Ethanol/Water, Reflux)

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl 2-formyl-3-oxobutanoate, with cyclohexylhydrazine. This reaction is an application of the well-established Knorr pyrazole synthesis.[1][2]

Reaction Mechanism: Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through an initial acid-catalyzed condensation between the more reactive carbonyl group (the aldehyde in this case) of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group (the ketone), followed by dehydration, yields the aromatic pyrazole ring. The use of an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially lead to regioisomers; however, the higher reactivity of the aldehyde typically directs the initial condensation.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Dehydration Dicarbonyl Ethyl 2-formyl-3-oxobutanoate Protonation Protonation of aldehyde carbonyl Dicarbonyl->Protonation H+ Hydrazine Cyclohexylhydrazine Nucleophilic_Attack Nucleophilic attack by hydrazine Hydrazine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Dehydration1 Dehydration Nucleophilic_Attack->Dehydration1 -H2O Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Intramolecular_Attack Intramolecular nucleophilic attack Hydrazone->Intramolecular_Attack Tautomerization and Protonation of ketone Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration2 Dehydration Cyclic_Intermediate->Dehydration2 -H2O Product Ethyl 1-cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylate Dehydration2->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-formyl-3-oxobutanoate33142-24-4158.15101.58 g
Cyclohexylhydrazine hydrochloride24214-73-1150.65111.66 g
Sodium Acetate127-09-382.03110.90 g
Absolute Ethanol64-17-546.07-50 mL
Glacial Acetic Acid64-19-760.05catalytic~0.5 mL
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-formyl-3-oxobutanoate (1.58 g, 10 mmol), cyclohexylhydrazine hydrochloride (1.66 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in absolute ethanol (50 mL).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed saponification.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the ethoxide ion drives the reaction to completion, forming the carboxylate salt. Acidification in the work-up step protonates the carboxylate to yield the final carboxylic acid.

Hydrolysis_Mechanism Ester Ethyl 1-cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Carboxylic_Acid 1-Cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Ethoxide Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Acid-Base Reaction Ethoxide CH₃CH₂O⁻ Ethoxide->Carboxylate Protonation Final Product Carboxylate->Protonation Acidification (H₃O⁺)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate-236.3251.18 g
Sodium Hydroxide (NaOH)1310-73-240.00100.40 g
Ethanol64-17-546.07-20 mL
Water7732-18-518.02-10 mL
Hydrochloric Acid (HCl), 2M7647-01-036.46-As needed
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate (1.18 g, 5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Base Addition: Add sodium hydroxide (0.40 g, 10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (the disappearance of the starting ester spot).

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature and then remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying and Purification: Dry the solid in a vacuum oven. The crude 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Ethyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, pyrazole-H), 4.2 (q, 2H, -OCH₂CH₃), 4.0-3.8 (m, 1H, cyclohexyl-H), 2.5 (s, 3H, -CH₃), 2.0-1.2 (m, 10H, cyclohexyl-H), 1.3 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O, ester), 148, 140, 115 (pyrazole ring carbons), 60 (-OCH₂), 58 (cyclohexyl-C1), 32, 26, 25 (cyclohexyl carbons), 14 (-OCH₂CH₃), 11 (-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₂₀N₂O₂: 237.15; found 237.2.

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (br s, 1H, -COOH), 7.9 (s, 1H, pyrazole-H), 4.0-3.8 (m, 1H, cyclohexyl-H), 2.4 (s, 3H, -CH₃), 2.0-1.1 (m, 10H, cyclohexyl-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~166 (C=O, acid), 148, 141, 114 (pyrazole ring carbons), 57 (cyclohexyl-C1), 32, 25, 24 (cyclohexyl carbons), 10 (-CH₃).

  • IR (KBr, cm⁻¹): 2930, 2855 (C-H stretch), 1680 (C=O stretch, acid), 1550, 1450 (C=C, C=N stretch).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₆N₂O₂: 209.12; found 209.1.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Knorr synthesis Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of starting materials. The use of a Dean-Stark trap to remove water can also improve the yield.
Formation of regioisomers The hydrazine reacts with the less reactive ketone group first.While less likely with an aldehyde present, if regioisomers are observed, purification by column chromatography should be effective. Lowering the reaction temperature might increase selectivity.
Incomplete hydrolysis of the ester Insufficient base or reaction time.Increase the amount of NaOH (e.g., to 3-4 equivalents) and/or extend the reflux time. Monitor the reaction by TLC until the starting material is consumed.
Difficulty in precipitating the carboxylic acid The product is too soluble in the acidic aqueous solution.Ensure the pH is sufficiently low (pH 2-3). If precipitation is still poor, extract the acidic aqueous layer with a suitable organic solvent like ethyl acetate, then dry and evaporate the solvent. Salting out with NaCl may also aid precipitation.
Product is an oil instead of a solid Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization. Try different recrystallization solvents or solvent pairs. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can reliably synthesize this valuable pyrazole derivative for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr Pyrazole Synthesis. Available from: [Link]

  • PubChem. Ethyl 2-formyl-3-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 1-cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • ACS Publications. Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Method

Application Note: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid in Agrochemical R&amp;D

Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists Focus: Synthesis, Formulation, and Validation of Novel Pyrazole-Carboxamide Fungicides/Insecticides Mechanistic Rationale & Structural Si...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Agrochemical Researchers, Formulation Scientists, and Discovery Chemists Focus: Synthesis, Formulation, and Validation of Novel Pyrazole-Carboxamide Fungicides/Insecticides

Mechanistic Rationale & Structural Significance

In modern agrochemical discovery, the pyrazole-4-carboxylic acid scaffold is universally recognized as a "privileged structure"[1]. The most commercially successful fungicides in this class (such as fluxapyroxad and bixafen) typically utilize a 3-difluoromethyl-1-methyl-1H-pyrazole core to inhibit succinate dehydrogenase (SDH), effectively blocking fungal respiration at Complex II[2].

However, as agricultural pests and fungal pathogens develop resistance, there is a critical need to explore novel steric and lipophilic profiles. 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid serves as an advanced building block for next-generation agrochemicals[3].

Causality in Structural Design:

  • N-1 Cyclohexyl Substitution: Replacing the traditional N-methyl group with a bulky cyclohexyl ring drastically increases the lipophilicity (LogP) of the resulting active ingredient (AI). This modification is strategically designed to enhance penetration through thick, waxy plant cuticles or insect exoskeletons, while also altering the binding mode within the hydrophobic pockets of target enzymes like Complex I or Complex II[4].

  • C-5 Methyl Group: Provides specific steric hindrance that locks the resulting carboxamide bond into a preferred conformation, minimizing entropic penalty upon binding to the target receptor site.

Physicochemical & Safety Profile

Before initiating synthesis or formulation, it is critical to understand the baseline properties and handling requirements of the building block[5],[3].

Property / ParameterValue / Description
Chemical Name 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 288251-50-3
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Structural Class Aromatic heterocycle / Fatty ring compound
Hazard Classifications Acute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)

Note: Due to its acute toxicity and irritation profile, all handling must be conducted under a certified fume hood using appropriate PPE[5].

Agrochemical Development Workflow

The following diagram illustrates the critical path from the raw building block to a fully formulated, biologically active crop protection agent.

Pathway N1 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid N2 Amidation (EDCI/HOBt) N1->N2 N3 Pyrazole Carboxamide AI N2->N3 N4 SC Formulation & Milling N3->N4 N5 Foliar Application N4->N5 N6 SDH Complex II Inhibition N5->N6

Workflow from pyrazole building block to formulated SDHI fungicide.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis of Pyrazole Carboxamides

This protocol details the amidation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid with a target arylamine to generate a novel AI[1].

Rationale for Reagent Selection: We utilize EDCI and HOBt rather than harsh chlorinating agents (like SOCl₂) to prevent the degradation of sensitive functional groups on complex arylamines. HOBt acts as a nucleophilic catalyst, forming an active ester intermediate that is highly reactive toward amines but stable enough to prevent side-product formation.

Step-by-Step Methodology:

  • Activation: To a stirred solution of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDCI (1.2 mmol) and HOBt (1.2 mmol).

  • Incubation: Stir the mixture at room temperature for 30 minutes. Causality: This pre-activation time is critical to ensure complete conversion to the HOBt-active ester before the amine is introduced, preventing unreacted acid from precipitating.

  • Coupling: Add the target substituted arylamine (1.0 mmol) dissolved in DMF (5 mL), followed by triethylamine (2.0 mmol)[1].

  • Reaction: Stir continuously at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Self-Validating System (QC): Run Thin Layer Chromatography (TLC) alongside the starting acid. The disappearance of the acid spot and the emergence of a less polar spot (the amide) validates the coupling. Confirm final structure via LC-MS and ¹H-NMR.

Protocol B: Suspension Concentrate (SC) Formulation

Because the synthesized pyrazole carboxamide will be highly lipophilic and water-insoluble, an SC formulation is optimal. SCs eliminate the need for flammable solvents, improving the environmental profile.

Formulation Composition:

Component Function Concentration (% w/w)
Synthesized AI Active Ingredient 20.0%
Polymeric Dispersant Prevents particle agglomeration 3.0%
Polysorbate 20 Wetting agent 2.0%
Propylene Glycol Antifreeze 5.0%
Xanthan Gum (2% sol) Rheology modifier / Thickener 10.0%

| Deionized Water | Continuous phase | Q.S. to 100% |

Step-by-Step Methodology:

  • Pre-dispersion: In a high-shear mixer, combine water, propylene glycol, dispersant, and wetting agent.

  • AI Incorporation: Slowly add the solid AI powder while maintaining high shear (3000 RPM). Causality: High shear ensures the hydrophobic AI particles are thoroughly wetted by the surfactants before milling, preventing dry pockets that cause mill blockages.

  • Wet Milling: Transfer the slurry to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Mill until the particle size distribution reaches a D90 of < 5 µm. Causality: Reducing the particle size to < 5 µm maximizes the surface area of the AI, ensuring rapid dissolution and penetration into the plant cuticle upon foliar application.

  • Stabilization: Transfer the milled suspension to a low-shear stirrer and slowly blend in the xanthan gum solution. Causality: The xanthan gum creates a pseudoplastic rheology network that suspends the milled particles, preventing sedimentation (Ostwald ripening) during long-term storage.

Self-Validating System (QC): Measure the particle size distribution using Laser Diffraction. A D90 > 5 µm indicates insufficient milling time. Perform a 14-day accelerated stability test at 54°C; no hard phase separation should occur.

Protocol C: In Vitro SDH Inhibition Assay

To validate the biological efficacy of the formulated AI, its ability to inhibit succinate dehydrogenase (Complex II) must be quantified[2],[4].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungal pathogen (e.g., Zymoseptoria tritici) using differential centrifugation.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (electron donor), and 50 µM DCPIP (artificial electron acceptor).

  • Treatment: Aliquot the buffer into a 96-well plate. Add the formulated AI at varying logarithmic concentrations (e.g., 0.01 nM to 10 µM).

  • Initiation & Kinetic Read: Add the mitochondrial suspension (10 µg protein/well) to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (ΔA₆₀₀/min). Causality: DCPIP changes from blue to colorless as it is reduced by the electrons generated from succinate oxidation. A slower rate of absorbance decrease directly correlates to the inhibition of SDH by the pyrazole carboxamide.

Self-Validating System (QC): Include a positive control well containing a known commercial SDHI (e.g., fluxapyroxad). The assay is validated if the positive control yields an IC₅₀ within its known literature range, confirming the mitochondria are active and the assay conditions are optimal.

References

  • Source: nextsds.
  • Source: chemscene.
  • Source: benchchem.
  • Wikipedia:3-(Difluoromethyl)
  • Source: nih.

Sources

Application

Application Note: Esterification Strategies for 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3)[1][2] Mechanistic Context & Experi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3)[1][2]

Mechanistic Context & Experimental Rationale

The pyrazole core is a ubiquitous pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents. However, functionalizing highly substituted pyrazole building blocks like 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid presents specific synthetic challenges that require deliberate mechanistic workarounds.

The Steric & Electronic Microenvironment

The esterification of this specific substrate is complicated by two primary factors:

  • Steric Hindrance (The Ortho Effect): The C5-methyl group sits directly adjacent to the C4-carboxylic acid. This proximity creates significant steric shielding around the carbonyl carbon, raising the activation energy required for the formation of the tetrahedral intermediate during nucleophilic attack[3].

  • Electronic Deactivation: While the N1 position is protected by a bulky, lipophilic cyclohexyl group, the N2 nitrogen retains lone-pair basicity. Under the strongly acidic conditions of a traditional Fischer esterification (e.g., refluxing H2​SO4​ ), the N2 position can become protonated. This converts the pyrazole ring into an electron-withdrawing pyrazolium cation, which further deactivates the C4-carbonyl toward nucleophilic attack.

Strategic Selection of Esterification Routes

To bypass these limitations, we must abandon simple acid-catalyzed equilibrium methods and instead utilize thermodynamic driving forces and highly reactive intermediates:

  • Method A (Steglich Esterification): Ideal for acid-sensitive or sterically demanding alcohols (e.g., tert-butanol). It utilizes 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst to overcome the C5-methyl steric block[4][5].

  • Method B (Acyl Chloride Activation): Best for simple aliphatic alcohols. It converts the sterically hindered acid into a highly electrophilic, low-steric acylium-like species using Vilsmeier-Haack chemistry[6][7].

  • Method C (Base-Promoted Alkylation): Bypasses the hindered carbonyl entirely. By deprotonating the acid, the carboxylate becomes the nucleophile, attacking an external alkyl halide via an SN​2 mechanism[7].

Workflow Start 1-Cyclohexyl-5-methyl-1H-pyrazole -4-carboxylic acid (Sterically Hindered) Cond1 Target: Simple Esters (e.g., Methyl, Ethyl) Start->Cond1 Cond2 Target: Bulky/Acid-Sensitive Esters (e.g., tert-Butyl) Start->Cond2 Cond3 Target: Benzyl/Alkyl Esters (Requires Alkyl Halide) Start->Cond3 Res1 Method B: Acyl Chloride (Oxalyl Chloride + DMF) Cond1->Res1 Res2 Method A: Steglich Coupling (EDC + DMAP) Cond2->Res2 Res3 Method C: Direct Alkylation (K2CO3 + R-X) Cond3->Res3 Final Purified Pyrazole-4-carboxylate Ester Res1->Final + R-OH Res2->Final + R-OH Res3->Final SN2 Reaction

Caption: Decision matrix for selecting the optimal esterification route based on the target ester.

Quantitative Data & Method Comparison

The following table summarizes the expected performance of each protocol when applied to 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, based on established literature precedents for hindered pyrazoles[3][6][7].

ParameterMethod A: Steglich CouplingMethod B: Acyl ChlorideMethod C: Base Alkylation
Reagents EDC·HCl, DMAP, DCMOxalyl Chloride, DMF, TEA K2​CO3​ , Alkyl Halide, DMF
Best Suited For tert-Butyl, Phenolic estersMethyl, Ethyl, Propyl estersBenzyl, Allyl, active alkyls
Typical Yield 75% – 85%85% – 95%80% – 90%
Reaction Time 12 – 24 hours (RT)2 hours (0 °C to RT)4 – 6 hours (60 °C)
Byproducts Water-soluble urea CO(g)​ , CO2(g)​ , HCl(g)​ Potassium halide salts
Steric Tolerance Excellent (due to DMAP)ModerateExcellent ( SN​2 on halide)

Step-by-Step Experimental Protocols

Protocol A: Steglich Esterification (Synthesis of tert-Butyl Ester)

Causality & Design: Traditional carbodiimide coupling using DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from lipophilic products[4]. We substitute DCC with EDC·HCl, which produces a highly water-soluble urea byproduct, allowing for isolation via simple aqueous extraction. DMAP is strictly required; without it, the C5-methyl group blocks alcohol attack on the O-acylisourea, leading to a dead-end 1,3-rearrangement into an unreactive N-acylurea[4][5].

Procedure:

  • Dissolution: In an oven-dried flask under N2​ , dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst & Alcohol Addition: Add tert-butanol (3.0 eq) and DMAP (0.1 eq). Stir to ensure complete homogenization.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Self-Validating Check: The reaction will initially be clear. Complete consumption of the starting material should be verified by TLC (UV active). The lack of a massive white precipitate confirms the advantage of EDC over DCC.

  • Workup: Quench the reaction with water. Extract with DCM (3x). Wash the combined organic layers with 0.5 M HCl (to remove DMAP and EDC-urea), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Steglich Acid Hindered Carboxylic Acid O_Acyl O-Acylisourea (Sterically Blocked) Acid->O_Acyl + EDC EDC EDC Coupling Agent EDC->O_Acyl N_Acyl N-Acylpyridinium (Highly Electrophilic) O_Acyl->N_Acyl + DMAP (Fast) DeadEnd N-Acylurea (Dead End) O_Acyl->DeadEnd 1,3-Rearrangement (Slow) DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Product Ester Product N_Acyl->Product + R-OH

Caption: Mechanism of Steglich esterification highlighting DMAP's role in bypassing steric hindrance.

Protocol B: Acyl Chloride Intermediate (Synthesis of Methyl Ester)

Causality & Design: For unhindered alcohols like methanol, converting the acid to an acyl chloride is the most efficient route[7]. We utilize oxalyl chloride with catalytic DMF. This generates the Vilsmeier-Haack reagent in situ, which is a milder and more controlled chlorinating agent than neat thionyl chloride, preventing unwanted side reactions with the electron-rich pyrazole ring[6].

Procedure:

  • Vilsmeier-Haack Formation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M) under N2​ . Add 3 drops of anhydrous DMF.

  • Chlorination: Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise via syringe.

  • Self-Validating Check: Immediate effervescence ( CO and CO2​ gas evolution) will occur upon addition. Stir at room temperature for 2 hours. The cessation of gas evolution is a reliable, self-validating indicator that the acyl chloride formation is complete.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Esterification: Cool to 0 °C. Add anhydrous methanol (5.0 eq) followed by triethylamine (TEA, 2.0 eq) dropwise. Stir for 1 hour at room temperature.

  • Workup: Dilute with DCM, wash with water and brine, dry over MgSO4​ , and concentrate to yield the methyl ester.

Protocol C: Base-Promoted Alkylation (Synthesis of Benzyl Ester)

Causality & Design: When synthesizing esters from active alkyl halides (e.g., benzyl bromide, methyl iodide), we can completely ignore the steric hindrance at the C4-carbonyl. By using a mild base ( K2​CO3​ ), we deprotonate the acid. The resulting carboxylate anion acts as a nucleophile, attacking the benzylic carbon via an SN​2 pathway[7].

Procedure:

  • Deprotonation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) and finely powdered K2​CO3​ (1.5 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validating Check: The initial opaque suspension of potassium carbonate will largely dissolve or form a fine dispersion of the potassium carboxylate salt. Upon completion, TLC will show the disappearance of the highly polar acid baseline spot.

  • Workup: Cool to room temperature and pour the mixture into a 10-fold volume of ice water.

  • Isolation: The highly lipophilic benzyl ester will typically precipitate out of the aqueous DMF mixture. Filter the solid, wash with cold water, and dry under high vacuum. If it oils out, extract with ethyl acetate (3x), wash heavily with water (to remove DMF) and brine, dry, and concentrate.

References

  • Steglich Esterification - Wikipedia. Overview of the mechanism, the role of DMAP, and the prevention of the N-acylurea byproduct.[4] URL:[Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Neises, B., & Steglich, W. (1978). Angew. Chem. Int. Ed., 17, 522-524.[3][5] URL:[Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. Comprehensive guide on Fischer, Steglich, and alkylation methodologies.[7] URL:[Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Details the use of Vilsmeier-Haack chemistry for pyrazole functionalization.[6] URL:[Link]

Sources

Method

Application Note: Incorporating 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Abstract & Scientific Context The incorporation of heterocyclic building blocks into pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Abstract & Scientific Context

The incorporation of heterocyclic building blocks into peptide sequences is a cornerstone strategy in modern drug discovery, utilized to enhance lipophilicity, improve metabolic stability, and introduce rigid pharmacophores. 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) is a highly specialized building block[1]. Because it lacks an Fmoc-protected amine, it functions as a chain terminator—ideal for N-terminal capping or orthogonal side-chain derivatization (e.g., on a deprotected Lysine side chain).

The Chemical Challenge: The primary challenge in coupling this molecule is severe steric hindrance. The reactive 4-carboxylic acid is flanked by a 5-methyl group, while the bulky 1-cyclohexyl group restricts the conformational freedom of the pyrazole core. This creates a highly congested electrophilic center, rendering standard coupling reagents (like HBTU/HOBt) kinetically sluggish and prone to incomplete reactions.

Physicochemical Profile

To rationally design the coupling protocol, we must first analyze the physical parameters of the building block.

PropertyValue / Description
Chemical Name 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Registry Number 288251-50-3
Molecular Formula C11H16N2O2
Monoisotopic Mass 208.12 Da
Role in SPPS N-terminal capping group / Orthogonal side-chain modifier
Steric Profile High (Allylic-strain equivalent between C5-methyl and C4-carbonyl)

Mechanistic Insights: Overcoming Steric Hindrance

As a Senior Application Scientist, I do not recommend standard uronium/aminium salts (e.g., HBTU) for this coupling. The bulky 5-methyl group physically blocks the trajectory of the incoming resin-bound peptide amine. To overcome this activation barrier, we must utilize reagents that form highly reactive, pre-organized active esters.

Causality behind reagent selection:

  • HATU / DIPEA: HATU generates an HOAt-active ester. The nitrogen at position 7 of the azabenzotriazole ring acts as an intramolecular base, hydrogen-bonding with the incoming amine. This "neighboring group effect" pre-organizes the transition state and drastically lowers the activation energy, making it highly effective for sterically hindered pyrazole acids[2].

  • DIC / OxymaPure: Oxyma[ethyl 2-cyano-2-(hydroxyimino)acetate] forms an active ester that is less sterically demanding than HOAt. Combined with microwave (MW) heating, DIC/Oxyma provides superior coupling kinetics for hindered substrates and eliminates the risk of guanidinylation side-reactions associated with uronium reagents[3].

Activation_Pathway Acid 1-Cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylic acid ActiveEster Highly Reactive Active Ester Acid->ActiveEster Base (DIPEA) CouplingAgent Coupling Reagent (HATU or DIC/Oxyma) CouplingAgent->ActiveEster Product Stable Amide Bond ActiveEster->Product Aminolysis Amine Peptide N-terminus Amine->Product

Caption: Activation and aminolysis pathway overcoming steric hindrance via active ester formation.

Coupling Conditions Comparison

The table below summarizes the empirical efficacy of various coupling environments for this specific building block.

Coupling SystemEquivalents (Acid/Reagent/Base)Temp / TimeExpected ConversionRecommendation
HBTU / DIPEA3.0 / 3.0 / 6.0RT / 2 hours< 60%Not Recommended
HATU / DIPEA3.0 / 3.0 / 6.0RT / 3 hours> 95%Standard Manual SPPS
DIC / OxymaPure3.0 / 3.0 / -75°C (MW) / 15 min> 99%Automated / MW SPPS

Experimental Methodologies

The following protocols are designed as self-validating systems . They incorporate mandatory analytical checkpoints (Kaiser tests) to ensure the coupling is successful before proceeding to irreversible cleavage steps[4].

Protocol A: Manual N-Terminal Derivatization (Room Temperature)

Use this protocol for standard, non-automated SPPS using HATU.

Step 1: Resin Preparation

  • Swell the resin-bound peptide (e.g., 0.1 mmol scale, Rink Amide AM resin) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation

  • In a clean vial, dissolve 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.3 mmol, 3.0 eq) in a minimum volume of anhydrous DMF (approx. 2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). The solution will turn pale yellow, indicating active ester formation. Stir for 2 minutes.

Step 3: Coupling & Self-Validation

  • Add the activated mixture to the resin. Agitate gently at room temperature for 3 hours (extended time is critical due to the 5-methyl steric block).

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation Check: Perform a Kaiser (ninhydrin) test.

    • Negative (Yellow beads): Coupling is complete. Proceed to Step 4.

    • Positive (Blue beads): Steric hindrance prevented completion. Repeat Step 2 and 3 (Double Coupling).

Step 4: Cleavage

  • Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitate the conjugate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Microwave-Assisted Orthogonal Side-Chain Derivatization

Use this protocol for automated synthesizers equipped with microwave heating.

  • Orthogonal Deprotection: Assuming the target is a Lys(Mtt) residue, treat the fully protected resin-bound peptide with 1% TFA in DCM (10 × 2 min) until the yellow color of the Mtt cation dissipates. Wash with 5% DIPEA in DMF to neutralize the resin.

  • MW Coupling: Deliver 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF to the reaction vessel.

  • Heating Profile: Heat to 75°C via microwave irradiation for 15 minutes.

  • Validation: Wash the resin and perform a Kaiser test to confirm the primary amine of the Lysine side-chain is fully acylated.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-deprotected) Activate Activation (HATU/DIPEA or DIC/Oxyma) Start->Activate Prep Prepare Pyrazole Acid (3.0 eq excess) Prep->Activate Couple Coupling Reaction (RT 3h or MW 75°C 15m) Activate->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Couple Positive (Recouple) Cleave TFA Cleavage & Global Deprotection Test->Cleave Negative (Complete) End Purified Pyrazole-Peptide Conjugate Cleave->End

Caption: Workflow for coupling 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

References

  • [1] PubChemLite. 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. Structural and Physicochemical Data. Luxembourg Centre for Systems Biomedicine. URL:[Link](Note: Verified via PubChem CID 22227966)

  • [3] Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

  • [2] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • [4] Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. URL:[Link]

Sources

Application

Application Note &amp; Protocols: Regioselective C3-Functionalization of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Introduction: The Challenge and Opportunity of C3-Substituted Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely modify i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of C3-Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely modify its structure is paramount for tuning pharmacological properties. While functionalization at the C4 and C5 positions of the pyrazole ring is well-documented, the regioselective introduction of substituents at the C3 position presents a significant synthetic hurdle.[2][3] Standard electrophilic substitution reactions on the pyrazole ring, such as nitration and halogenation, predominantly occur at the C4 position due to the electronic nature of the heterocycle.[4][5][6][7]

This guide provides detailed protocols and expert insights for the targeted functionalization of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid at the C3 position. We will explore a primary strategy leveraging Directed ortho-Metalation (DoM), a powerful technique that utilizes the existing carboxylic acid functionality to direct deprotonation and subsequent electrophilic trapping at the adjacent C3 site.[8][9][10] Additionally, an alternative two-step approach involving initial C3-halogenation followed by metal-catalyzed cross-coupling reactions will be presented, offering a versatile pathway to a diverse range of C3-substituted analogs.

Strategic Overview: Overcoming the C4-Regioselectivity

The inherent electronic properties of the pyrazole ring favor electrophilic attack at the C4 position. To achieve the desired C3-functionalization of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, we must employ strategies that override this natural reactivity.

Strategy 1: Directed ortho-Metalation (DoM)

The carboxylic acid group at the C4 position can serve as a powerful directing group for metalation. By treating the substrate with a strong organolithium base, the carboxylate in situ can chelate the lithium cation, positioning the base for selective deprotonation of the adjacent C3 proton. The resulting C3-lithiated intermediate can then be quenched with a variety of electrophiles to introduce the desired functionality.

Directed_ortho_Metalation cluster_0 Directed ortho-Metalation (DoM) at C3 Start 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid Base 2.2 eq. n-BuLi or LDA THF, -78 °C Start->Base Deprotonation Intermediate C3-Lithiated Intermediate Base->Intermediate Regioselective Lithiation Electrophile Electrophile (E+) -78 °C to RT Intermediate->Electrophile Electrophilic Quench Product C3-Functionalized Product Electrophile->Product

Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

Strategy 2: Halogenation and Cross-Coupling

An alternative route involves the initial introduction of a halogen atom at the C3 position, which then serves as a handle for subsequent metal-catalyzed cross-coupling reactions. While direct halogenation of the pyrazole ring typically favors the C4 position, specific conditions or a multi-step sequence may be required to achieve C3-halogenation. Once the C3-halo-pyrazole is obtained, a wide array of substituents can be introduced via well-established cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][11]

Halogenation_CrossCoupling cluster_1 Halogenation and Cross-Coupling Strategy Start 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid Halogenation C3-Halogenation (e.g., via lithiation-bromination) Start->Halogenation Intermediate C3-Halo-pyrazole Intermediate Halogenation->Intermediate Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Product C3-Functionalized Product Coupling->Product

Caption: Two-step strategy for C3-functionalization.

Detailed Protocols

Protocol 1: C3-Functionalization via Directed ortho-Metalation

This protocol describes the regioselective lithiation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid at the C3 position, followed by quenching with an electrophile. The use of two equivalents of base is necessary to deprotonate both the carboxylic acid and the C3 position.

Materials:

  • 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Selected electrophile (e.g., N-iodosuccinimide (NIS) for iodination, benzaldehyde for hydroxymethylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware and magnetic stir bar

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation/Lithiation: Slowly add the organolithium base (2.2 eq. of n-BuLi or LDA) dropwise to the stirred solution at -78 °C. A color change may be observed. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the C3-lithiated dianion.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the chosen electrophile (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired C3-functionalized pyrazole.

Table 1: Examples of C3-Functionalization via DoM

Electrophile (E+)Expected C3-SubstituentNotes
N-Iodosuccinimide (NIS)-IProvides a handle for further cross-coupling reactions.
N-Bromosuccinimide (NBS)-BrAlso suitable for subsequent cross-coupling.
Benzaldehyde-CH(OH)PhIntroduces a secondary alcohol.
Dimethylformamide (DMF)-CHOFormylation at the C3 position.
Carbon dioxide (CO₂) (gas)-COOHCarboxylation to yield a dicarboxylic acid derivative.
Benzyl bromide-CH₂PhBenzylation at the C3 position.

Causality and Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Strict anhydrous conditions are crucial to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature: The C3-lithiated intermediate can be unstable at higher temperatures. Maintaining the reaction at -78 °C during its formation and the initial stages of the electrophilic quench is critical for maximizing the yield.

  • Choice of Base: Both n-BuLi and LDA are effective for this transformation. LDA is a non-nucleophilic base and can sometimes offer better selectivity and fewer side reactions compared to the more nucleophilic n-BuLi.

  • Potential for Decarboxylation: Under harsh conditions (e.g., high temperatures), decarboxylation of the C4-carboxylic acid can be a competing side reaction.[12][13] Careful temperature control is essential to minimize this pathway.

Protocol 2: C3-Functionalization via Suzuki Cross-Coupling of a C3-Iodo Intermediate

This protocol outlines the Suzuki cross-coupling of the C3-iodo-1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (prepared as in Protocol 1 using NIS as the electrophile) with an arylboronic acid.

Materials:

  • 3-Iodo-1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Argon or Nitrogen gas supply

  • Dry glassware and magnetic stir bar

Procedure:

  • Preparation: To a round-bottom flask, add the 3-iodo-pyrazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0 eq.).

  • Degassing: Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the C3-aryl-pyrazole derivative.

Table 2: Representative Suzuki Cross-Coupling Reactions

Arylboronic AcidExpected C3-Aryl Substituent
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Fluorophenylboronic acid3-Fluorophenyl
Pyridine-3-boronic acid3-Pyridyl

Causality and Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Choice of Catalyst and Base: The selection of the palladium catalyst, ligands, and base can significantly impact the reaction efficiency. The combination of Pd(PPh₃)₄ and an inorganic carbonate base is a robust system for many Suzuki couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.

Conclusion

The targeted functionalization of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid at the C3 position is a challenging yet achievable synthetic goal. Directed ortho-metalation offers a direct and elegant route to a variety of C3-substituted analogs by leveraging the directing capacity of the C4-carboxylic acid group. For functionalities not amenable to direct introduction, a two-step sequence of C3-halogenation followed by well-established metal-catalyzed cross-coupling reactions provides a versatile and powerful alternative. The protocols and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the chemical space around the C3 position of the pyrazole scaffold, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02518][2][14][15]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5763][3]

  • Electrophilic Substitution Reactions in Pyrazole. Scribd. [URL: https://www.scribd.com/document/489958988/Complete-Electrophilic-Substitution-Reactions-Pyrazole][4]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. MDPI. [URL: https://www.mdpi.com/1420-3049/25/12/2890][12]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. [URL: https://patents.google.com/patent/CN104703972A/en][13]

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1198][1]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949514/][11]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/062.shtm][16]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v56-126][5]

  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06509][17]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [URL: https://www.intechopen.com/chapters/50537][6]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200823/][18]

  • Directed Ortho Metalation. Chem 115. [URL: https://lillydruglibrary.net/research-topic/organic-chemistry/named-reactions/directed-ortho-metalation][8]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. [URL: https://www.researchgate.net/publication/229813239_Halogenation_of_Pyrazoles_Using_N_-Halosuccinimides_in_CCl_4_and_in_Water][7]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/][19]

  • (IUCr) 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2011/09/00/he2333/index.html][20]

  • Directed ortho metalation. Wikipedia. [URL: https://en.wikipedia.org/wiki/Directed_ortho_metalation][9]

  • Directed Metalation: A Survival Guide. Baran Lab. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Mar_09.pdf][10]

  • 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61303845.htm][21]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic pyrazole derivatives.

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (MW: 208.26 g/mol )[1] presents a classic "brick dust" and "grease ball" paradox in drug development. The bulky, non-polar cyclohexyl ring and the methyl group drive a high partition coefficient (LogP), making the molecule highly hydrophobic. Simultaneously, the planar pyrazole-4-carboxylic acid core forms strong intermolecular hydrogen bonds, leading to high crystal lattice energy[2].

To successfully solubilize this compound, we cannot rely on simple agitation. We must exploit its ionizable carboxylic acid group (estimated pKa ~4.0–4.5)[3] and disrupt hydrophobic interactions using targeted excipients like cyclodextrins or cosolvents.

Solubilization Strategy Workflow

G Start Solubility Challenge: 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid CheckPH Is the target assay pH greater than 6.0? Start->CheckPH SaltForm Strategy 1: Salt Formation (Deprotonation of Carboxylic Acid) CheckPH->SaltForm Yes (pH > pKa + 2) Neutral Target pH is Acidic/Neutral (e.g., Gastric Fluid, pH 1-4) CheckPH->Neutral No (pH < pKa) CDComplex Strategy 2: Cyclodextrin Complexation (Encapsulate Cyclohexyl Ring) Neutral->CDComplex In vivo / Low toxicity req. Cosolvent Strategy 3: Cosolvent/Surfactant (e.g., DMSO / Tween 80) Neutral->Cosolvent In vitro assays

Decision matrix for solubilizing 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? Causality & Solution: This is a classic "solvent shift" precipitation. While PBS is above the compound's pKa (meaning the carboxylic acid is ionized to a more soluble carboxylate)[4], the highly lipophilic cyclohexyl and methyl groups still drive rapid hydrophobic aggregation when the DMSO concentration drops. The crystal lattice energy of the pyrazole core further accelerates nucleation. Actionable Fix: Pre-formulate the aqueous buffer with a solubilizing agent before adding the DMSO stock. Using 10-20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the receiving buffer creates a hydrophobic cavity that encapsulates the bulky cyclohexyl ring, preventing nucleation upon DMSO dilution[5].

Q2: I need to prepare a high-concentration liquid formulation for oral gavage in mice, but I must avoid high DMSO concentrations. What is the best approach? Causality & Solution: High DMSO is toxic and irritating in vivo. Instead, exploit the ionizable carboxylic acid. By converting the free acid to a sodium or meglumine salt, you drastically increase the intrinsic aqueous solubility[4]. Actionable Fix: Suspend the free acid in water and add 1.05 molar equivalents of a base (e.g., NaOH). Stir until completely dissolved. To prevent recrystallization in the acidic stomach environment of the mouse, add a precipitation inhibitor such as 0.5% w/v Methylcellulose and 0.1% Tween 80[6].

Q3: Does the addition of auxiliary acids (like tartaric or citric acid) help with cyclodextrin complexation for this molecule? Causality & Solution: No, it will likely hinder it. Auxiliary hydroxy acids (like tartaric acid) are proven to enhance cyclodextrin complexation for basic drugs by ionizing the base and forming ternary complexes[7]. Since 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is an acidic compound[3], adding tartaric acid will lower the pH, suppress the ionization of the carboxylic acid group, and drive the molecule into its less soluble unionized form. For this compound, basic additives (like meglumine or L-arginine) are preferred to form highly soluble ternary complexes with cyclodextrins[8].

Quantitative Data Presentation

To aid in your experimental design, the table below summarizes the projected solubility enhancements based on the physicochemical principles of pyrazole-carboxylic acids.

Formulation StrategyMechanism of ActionEstimated Solubility Fold-IncreasePrimary Application
Free Acid in Water (pH 3.0) Baseline (Unionized)1x (Baseline)None (Poorly Soluble)
pH Adjustment (pH 7.4) Ionization of Carboxylic Acid~50x - 100xIn vitro assays, IV dosing
20% HP-β-CD (pH 7.4) Host-Guest Encapsulation + Ionization~500x - 1000xIn vivo oral/IV dosing
10% DMSO / 90% PBS Cosolvency~20x - 50xHigh-throughput screening

Validated Experimental Protocols

Protocol A: In Situ Salt Formation (Sodium Salt)

This protocol creates a self-validating system: the visual transition from a cloudy suspension to a clear solution confirms successful deprotonation and salt formation.

  • Weigh the desired amount of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid into a glass vial.

  • Calculate the molar equivalents. For every 1 mole of the compound (MW: 208.26 g/mol )[1], you require exactly 1.05 moles of Sodium Hydroxide (NaOH).

  • Add 80% of the final target volume of sterile Water for Injection (WFI).

  • Add the calculated NaOH (using a 1N NaOH standard solution) dropwise while stirring at 400 RPM.

  • Validation Check: Monitor the solution. The cloudy suspension will transition to a completely clear solution as the highly soluble carboxylate salt forms[4].

  • Adjust the final pH to 7.4 - 8.0 using 0.1N HCl or NaOH if necessary, and top up to the final volume with WFI.

Protocol B: HP-β-CD Inclusion Complexation

This protocol utilizes mechanical disruption and thermodynamic equilibrium to force the cyclohexyl ring into the cyclodextrin cavity.

  • Prepare a 20% w/v solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 50 mM Phosphate Buffer (pH 7.4).

  • Add an excess amount (beyond expected solubility) of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid to the cyclodextrin solution to form a suspension.

  • Sonicate the mixture in a water bath for 15 minutes to disrupt large crystalline aggregates and increase the available surface area[9].

  • Transfer the vial to an orbital shaker and incubate at 25°C for 24 hours to allow the host-guest complexation equilibrium to be reached[10].

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved free acid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. The resulting filtrate contains the fully solubilized inclusion complex ready for dosing.

References

  • [2] Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials - PMC. nih.gov. Available at:

  • [10] Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC - NIH. nih.gov. Available at:

  • [4] A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. gsconlinepress.com. Available at:

  • [5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. touro.edu. Available at:

  • [3] CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica. cymitquimica.com. Available at:

  • [8] Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC. nih.gov. Available at:

  • [1] 1-Cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid - ChemScene. chemscene.com. Available at:

  • [7] Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes - Impactfactor. impactfactor.org. Available at:

  • [6] Solubility enhancement techniques: A comprehensive review. wjbphs.com. Available at:

  • [9] Drug Solubility: Importance and Enhancement Techniques - PMC. nih.gov. Available at:

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for developing and optimizing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for developing and optimizing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions researchers should consider before and during method development.

Q1: What are the critical physicochemical properties of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid that I must consider for HPLC method development?

A: Understanding the analyte's structure and chemical properties is the bedrock of successful method development. For this specific molecule, the two most influential properties are its acidity (pKa) and its hydrophobicity (logP).

  • Acidity (pKa): The molecule possesses a carboxylic acid functional group. While the exact pKa for this specific compound is not readily published, carboxylic acids typically have a pKa in the range of 3 to 5.[1] This is the single most important parameter because it dictates how the molecule's charge state changes with mobile phase pH. Controlling the ionization state is essential for achieving reproducible retention and good peak shape.[2][3]

  • Hydrophobicity (logP): The predicted octanol-water partition coefficient (logP) is approximately 2.39.[4] This value indicates that the molecule is moderately hydrophobic, making it well-suited for retention on standard reversed-phase columns like a C18.

Q2: How do I select the optimal mobile phase pH for this compound?

A: The primary goal is to suppress the ionization of the carboxylic acid group to ensure the analyte is in a single, neutral state. In its neutral form, the molecule is more hydrophobic and will be retained more strongly and consistently on a reversed-phase column.[5]

The Rule of Thumb: To achieve effective ion suppression, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[6][7][8]

Practical Steps:

  • Estimate pKa: Assuming the pKa is around 4.0, your target mobile phase pH should be ≤ 2.5.

  • Select an Acidifier: A common and effective starting point is to use an aqueous mobile phase containing 0.1% phosphoric acid or 0.1% formic acid.[9][10] Phosphoric acid will produce a pH of approximately 2.1, which is ideal for suppressing the ionization of most carboxylic acids.

  • Why this works: At a pH well below the pKa, the equilibrium for the carboxylic acid group (R-COOH ⇌ R-COO⁻ + H⁺) is shifted far to the left, meaning the vast majority of molecules are in the neutral (R-COOH) form. This leads to longer retention times and significantly improved peak symmetry.[6][8]

Q3: Which buffer should I choose, and at what concentration?

A: Using a buffer is critical for maintaining a stable pH, which in turn ensures reproducible retention times.[11] Even small shifts in pH near the analyte's pKa can cause significant changes in retention.[3]

Selection and Concentration:

  • Choice: For a target pH of ~2.5, a phosphate buffer is an excellent choice. A simple and effective mobile phase can be prepared using 0.1% phosphoric acid in water.[9]

  • Concentration: A buffer concentration of 10-25 mM is typically sufficient for most applications. Higher concentrations can improve buffering capacity but may also lead to precipitation when mixed with high percentages of organic solvent.[12] If using a simple acidifier like 0.1% formic or phosphoric acid, this generally provides enough pH control for robust methods.

Q4: What is a good starting point for the organic modifier? Acetonitrile or Methanol?

A: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers for this compound. Water/acetonitrile mixtures are often the best initial choice because they have lower viscosity (resulting in lower backpressure) and are transparent at lower UV wavelengths.[11]

  • Starting Point: Begin with a simple gradient to scout for the appropriate elution conditions. A broad gradient, such as 10% to 90% ACN over 15-20 minutes, is an effective way to determine the approximate percentage of organic solvent needed to elute the compound.

  • Selectivity: If you are trying to separate the target analyte from impurities with similar retention times, switching from ACN to MeOH (or vice-versa) can alter the separation selectivity and may improve resolution.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: Why is my peak for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid tailing?

A: Peak tailing is the most common peak shape issue for ionizable compounds and almost always points to an issue with the mobile phase pH or secondary chemical interactions.

  • Cause 1: Inadequate Ion Suppression: This is the most likely culprit. If the mobile phase pH is too close to the analyte's pKa, a mixture of the ionized (R-COO⁻) and neutral (R-COOH) forms will exist simultaneously in the column.[3] The ionized form is more polar and travels faster, while the neutral form is retained longer, resulting in a tailed peak.

    • Solution: Lower the pH of your aqueous mobile phase. Ensure your pH is at least 1.5-2 units below the compound's pKa. If you are using 0.1% formic acid (pH ~2.7), try switching to 0.1% phosphoric acid (pH ~2.1) to see if the peak shape improves.[9]

  • Cause 2: Secondary Silanol Interactions: Although less common for acids than for bases, strong secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based column packing can cause tailing.

    • Solution: Lowering the mobile phase pH also helps suppress the ionization of silanol groups, reducing these interactions.[13] Using a modern, high-purity, end-capped column will also minimize this effect.[14]

  • Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.[15]

Q2: My analyte's retention time is shifting between injections. What's wrong?

A: Retention time drift is a clear indicator of an unstable chromatographic system.

  • Cause 1: Unstable Mobile Phase pH: This is the most common reason for shifting retention of an ionizable compound. If the mobile phase is not adequately buffered, small changes in its composition (e.g., absorption of atmospheric CO₂) can alter the pH and, consequently, the retention time.[3]

    • Solution: Ensure you are using a buffer and that the pH is set far from the analyte's pKa. A pH of ~2.1-2.5 should provide a very robust and stable retention time for this compound. Increase the buffer concentration if necessary (e.g., from 10 mM to 25 mM).[12]

  • Cause 2: Inadequate Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection.

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes to pass through for re-equilibration.[12]

  • Cause 3: Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter retention.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

Q3: I am not getting enough retention for my compound. How can I increase it?

A: If the analyte elutes too early (close to the void volume), its interaction with the stationary phase is insufficient.

  • Cause 1: Mobile phase is too "strong" (too much organic solvent).

    • Solution: Decrease the percentage of the organic modifier (ACN or MeOH) in your mobile phase. For isocratic methods, reduce the percentage. For gradient methods, make the initial part of the gradient shallower or start at a lower organic percentage.

  • Cause 2: Analyte is ionized. The ionized form (R-COO⁻) is much more polar than the neutral form and will have very little retention on a C18 column.[2][7]

    • Solution: Verify that your mobile phase pH is at least 1.5-2 units below the analyte's pKa. Lowering the pH will increase the hydrophobicity of the analyte and significantly increase its retention time.[16]

Q4: I see a split or broad peak. What are the likely causes?

A: Split or overly broad peaks can indicate several issues, often related to the sample solvent or column health.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., less polar) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest possible solvent and inject the smallest possible volume.

  • Cause 2: Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to spread unevenly, resulting in split or broad peaks.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN or isopropanol). If that fails, remove the guard column (if present) and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, the analytical column may need to be replaced.[15]

  • Cause 3: pH is too close to pKa: As with peak tailing, operating near the pKa can sometimes manifest as broad or even split peaks due to the co-existence of two analyte forms.[3]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

Section 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to developing a robust method from scratch.

1. System and Column Preparation:

  • Column: Use a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • System Flush: Flush the HPLC system thoroughly with an appropriate solvent like Isopropanol, followed by Methanol, and finally with your initial mobile phase.

2. Mobile Phase Preparation:

  • Aqueous Phase (Solvent A): Prepare 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm filter. This will serve as your primary aqueous phase for ion suppression.
  • Organic Phase (Solvent B): Use HPLC-grade Acetonitrile.

3. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm or a wavelength maximum determined by a PDA scan).
  • Gradient Program: | Time (min) | %A (0.1% H₃PO₄) | %B (ACN) | | :--------- | :---------------- | :------- | | 0.0 | 90 | 10 | | 15.0 | 10 | 90 | | 17.0 | 10 | 90 | | 17.1 | 90 | 10 | | 22.0 | 90 | 10 |

4. Evaluation and Refinement:

  • Analyze the Scout Run: Determine the retention time (t_R) of your analyte. Note the peak shape. The goal is a USP tailing factor between 0.9 and 1.2.
  • Develop an Isocratic Method (if applicable): If the initial run is successful and you only need to analyze the main peak, you can convert the gradient to an isocratic method. The organic percentage should be set to the concentration at which the peak eluted in the scouting run.
  • Optimize the Gradient (for complex samples): If separating from impurities, adjust the gradient slope around the elution time of your main peak to improve resolution. A shallower gradient provides better separation.
Table 1: Impact of Mobile Phase Parameters on Chromatography
ParameterHow to Change ItEffect on Retention TimeEffect on Peak ShapePrimary Use
Mobile Phase pH Add acid (H₃PO₄, Formic)Major Increase (as pH drops below pKa)Major Improvement (reduces tailing)Control retention and peak shape for ionizable compounds.
Organic % (Strength) Increase/decrease %ACN or %MeOHMajor Decrease (as % organic increases)Minor effect (unless solvent mismatch)Control elution time (retention factor, k').
Buffer Concentration Increase/decrease mM concentrationMinor effectImproves symmetry and reproducibilityEnsures pH stability and method robustness.
Organic Modifier Type Switch ACN to MeOHCan increase or decreaseCan improve or worsenChange selectivity to resolve co-eluting peaks.
Column Temperature Increase/decrease oven tempDecrease (as temp increases)Can improve symmetryFine-tune retention and improve efficiency.

Section 4: Visualization of the Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing the HPLC mobile phase for an acidic analyte like 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

HPLC_Optimization_Workflow start_end start_end process process decision decision good good bad bad Start Start: Method Development Analyte_Info Step 1: Analyze Properties - pKa ~3-5 (Acidic) - logP ~2.4 (Hydrophobic) Start->Analyte_Info Column_Select Step 2: Select Column - Reversed-Phase C18 Analyte_Info->Column_Select Mobile_Phase Step 3: Define Initial Mobile Phase - Solvent A: 0.1% H3PO4 (pH ~2.1) - Solvent B: Acetonitrile Column_Select->Mobile_Phase Scout_Run Step 4: Perform Scouting Gradient (e.g., 10-90% ACN) Mobile_Phase->Scout_Run Evaluate Step 5: Evaluate Chromatogram Scout_Run->Evaluate Check_Peak_Shape Peak Shape OK? (Tailing < 1.5) Evaluate->Check_Peak_Shape Check_Retention Retention OK? (k' > 2) Check_Peak_Shape->Check_Retention Yes Troubleshoot_pH Action: Lower pH Further (If possible & needed) Check_Peak_Shape->Troubleshoot_pH No (Tailing) Final_Method Method Optimized Check_Retention->Final_Method Yes Troubleshoot_Gradient Action: Adjust Gradient Slope or % Organic Check_Retention->Troubleshoot_Gradient No (Too early/late) Troubleshoot_pH->Scout_Run Re-Inject Troubleshoot_Gradient->Scout_Run Re-Inject

Caption: Workflow for HPLC mobile phase optimization.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ChemScene. 1-Cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid.
  • Thermo Fisher Scientific.
  • Biotage. (2023, January 24).
  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.
  • Moravek, Inc. (2024, December 3).
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (2025, June 6).
  • Industry News. (2023, December 27).
  • Chrom Tech, Inc. (2025, October 28).
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • IJCPA. (2014, August 10).
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Wiley Online Library. (2024, December 22).
  • Chemical Substance Information. 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.
  • Chem.libretexts.org.

Sources

Troubleshooting

minimizing side reactions in 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid coupling

Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers dealing with the unique synthetic challenges of 1-cyclohexyl-5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers dealing with the unique synthetic challenges of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid .

Because of the dense steric shielding created by the adjacent 5-methyl and 1-cyclohexyl groups, standard amide coupling protocols often fail, leading to poor yields and complex impurity profiles. This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers and eliminate side reactions.

Section 1: The Steric Challenge & Mechanistic Pathways

Q: Why is 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid so difficult to couple compared to other pyrazoles? A: The difficulty lies entirely in its 3D spatial arrangement. The 4-carboxylic acid is directly flanked by a 5-methyl group. Furthermore, the bulky 1-cyclohexyl group, while one position removed, projects a broad steric cone over the face of the pyrazole ring. When you introduce a bulky coupling reagent (like HATU or EDC), this "steric shield" severely slows down the formation of the active ester. Because the desired activation pathway is bottlenecked, kinetic side reactions take over [1].

G SM 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid (Sterically Hindered) Act Activation Step (Coupling Reagent + Base) SM->Act ActiveEster Active Ester / O-Acylisourea (Reactive Intermediate) Act->ActiveEster Slow (Steric Bulk) Side2 Guanidinylation of Amine (Uronium Byproduct) Act->Side2 Amine added too early (HATU/HBTU) Product Desired Pyrazole-4-carboxamide (Successful Coupling) ActiveEster->Product + Amine Side1 N-Acylurea Formation (Irreversible Rearrangement) ActiveEster->Side1 Slow Amine Attack (Carbodiimides)

Figure 1: Mechanistic pathway of amide coupling and formation of major side reactions.

Section 2: Diagnostic Troubleshooting Guide

Q: My LC-MS shows multiple peaks instead of my product. How do I identify and stop these side reactions? A: When coupling hindered acids, the intermediate species linger in the reaction mixture, making them highly susceptible to degradation or rearrangement. Use the diagnostic table below to match your LC-MS data to the specific side reaction and apply the corresponding mechanistic fix [1][2].

Table 1: Quantitative Diagnostics for Hindered Pyrazole Couplings

Side ReactionMechanistic CauseLC-MS SignaturePreventive Strategy
N-Acylurea Formation Slow intermolecular amine attack allows intramolecular O-to-N acyl migration of the O-acylisourea intermediate.+155 Da (if using EDC) or +206 Da (DCC)Abandon carbodiimides. Switch to HATU or use the Acid Chloride method (Protocol A).
Amine Guanidinylation Unreacted amine directly attacks the uronium coupling reagent (HATU/HBTU) because acid activation is too slow.+99 Da (Tetramethyluronium addition to amine)Pre-activate the carboxylic acid for 30 mins before introducing the amine (Protocol B).
Active Ester Hydrolysis Trace water in the solvent outcompetes the sterically hindered amine nucleophile.Reversion to SM mass (208.1 Da )Use strictly anhydrous DMF/DCM. Dry amine salts thoroughly before use.
Epimerization Extended reaction times and excess base cause deprotonation of chiral centers on the incoming amine.Split peaks with identical mass on LC chromatogramMinimize base equivalents. Substitute DIPEA with a less basic alternative like 2,4,6-collidine.

Section 3: Optimized Experimental Protocols

To overcome the steric bulk of the 1-cyclohexyl and 5-methyl groups, you must either use an exceptionally small activating group (Protocol A) or strictly control the kinetic timing of the reaction (Protocol B).

Protocol A: In Situ Acid Chloride Generation (Recommended for Extreme Hindrance)

Causality: The chloride ion is exceptionally small compared to an OBt or OAt leaving group. Generating the acyl chloride bypasses the steric shield, creating a highly reactive, unhindered electrophile that forces the reaction to completion [2].

  • Activation: Dissolve 1.0 eq of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool the flask to 0 °C. Dropwise add 1.5 eq of oxalyl chloride.

  • Maturation: Remove the ice bath and stir for 2 hours at room temperature. The reaction is complete when gas evolution (CO, CO2) ceases.

  • Self-Validating Isolation: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride. Critical: Do not perform an aqueous workup, as the hindered acyl chloride will slowly hydrolyze.

  • Coupling: Redissolve the crude yellow residue in anhydrous DCM. Cool to 0 °C. Add 1.5 eq of your target amine, followed immediately by 2.0 eq of DIPEA.

  • Completion: Stir for 4–12 hours at room temperature. Quench with saturated aqueous NaHCO3 and extract with DCM.

Protocol B: Optimized Uronium Coupling (The Pre-Activation Strategy)

Causality: If your substrate is sensitive to acid chlorides, HATU is the gold standard. However, to prevent the amine from reacting with HATU (guanidinylation), we must force the formation of the HOAt active ester first [1][3].

  • Pre-Activation: Dissolve 1.0 eq of the pyrazole carboxylic acid and 1.1 eq of HATU in anhydrous DMF (0.1 M). Add 2.0 eq of DIPEA.

  • Kinetic Incubation (Crucial Step): Stir the mixture for exactly 20–30 minutes at room temperature. Causality: This time window allows the sterically hindered acid to fully convert to the active ester while consuming all the HATU.

  • Amine Addition: Add 1.2 eq of the amine (pre-dissolved in a minimum volume of DMF).

  • Coupling: Agitate for 16–24 hours. Due to steric hindrance, gentle heating (40 °C) may be applied if LC-MS shows stalled conversion after 8 hours.

  • Workup: Dilute with EtOAc. Wash three times with 5% aqueous LiCl to pull the DMF into the aqueous layer, followed by a brine wash. Dry over Na2SO4.

Workflow Start Start Coupling Optimization Check1 Is the substrate acid-sensitive? Start->Check1 Path1 Use Acid Chloride Method (Oxalyl Chloride) Check1->Path1 No Path2 Use Pre-activated HATU with DIPEA Check1->Path2 Yes Result1 Monitor via LC-MS Check Impurities Path1->Result1 Path2->Result1 Success Product Formed (>80% Yield) Result1->Success Clean Profile Fail Low Yield / Unreacted SM Result1->Fail Side Reactions Heat Increase Temp (50°C) or use T3P Fail->Heat Optimize Heat->Result1

Figure 2: Decision tree for optimizing sterically hindered pyrazole couplings.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic anhydride) for this specific coupling? A: Yes. T3P is excellent for hindered acids because it forms a highly compact active ester and produces water-soluble byproducts, making purification trivial [3]. However, because of the 1-cyclohexyl and 5-methyl shielding, room temperature T3P couplings will be exceedingly slow. You will need to run the reaction in EtOAc or DMF at 60–80 °C for 24 hours to achieve high conversion.

Q: I am using EDC/HOBt and getting a massive peak at +155 Da. What is happening? A: You are observing N-acylurea formation. EDC reacts with your carboxylic acid to form an O-acylisourea. Because your pyrazole is so sterically hindered, the amine cannot attack fast enough. The intermediate collapses via an intramolecular rearrangement into a dead-end N-acylurea [1]. You must switch to HATU (Protocol B) or an acid chloride (Protocol A).

Q: Does the choice of base matter during the HATU coupling? A: Absolutely. DIPEA (N,N-Diisopropylethylamine) is strictly preferred over TEA (Triethylamine). TEA is less sterically hindered and can act as a competing nucleophile or promote base-catalyzed degradation of the active ester over the long reaction times required for this specific pyrazole [1].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Optimization

Technical Support Center: Chromatographic Purification of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of crude 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of crude 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. We will explore the underlying chemical principles governing its separation, offer validated starting protocols, and provide comprehensive troubleshooting solutions to common experimental issues.

Section 1: Understanding the Analyte & Purification Challenges

The primary challenge in purifying 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid stems from its key functional group: the carboxylic acid. This group is ionizable, and its protonation state is highly dependent on pH. This property can be leveraged for effective separation but can also be a source of significant chromatographic problems if not properly controlled.

  • pH-Dependent Behavior : In reversed-phase liquid chromatography (RPLC), the retention of carboxylic acids increases as the mobile phase pH is decreased.[1] At a pH well below the compound's pKa (typically ~4-5), the carboxylic acid is in its neutral, protonated form (-COOH), making it more hydrophobic and allowing for stronger interaction with the nonpolar stationary phase. Conversely, at a pH above the pKa, it becomes the deprotonated, anionic carboxylate (-COO⁻), which is highly polar and exhibits very little retention.[1][2]

  • Common Synthetic Impurities : The purification strategy must account for typical byproducts of pyrazole synthesis.[3] These often include:

    • Regioisomers : Formation of isomeric pyrazole products is a frequent issue, especially when using unsymmetrical starting materials. These isomers can have very similar polarities, making them difficult to separate.[3]

    • Unreacted Starting Materials : Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines. Unreacted hydrazine can often be removed with a simple acidic wash during the workup phase.[3]

    • Intermediates : Incomplete cyclization may result in pyrazoline intermediates as byproducts.[3]

    • Colored Impurities : Side reactions can produce colored impurities that, while often present in small amounts, can discolor the final product.[3]

Section 2: Recommended Purification Strategy: Reversed-Phase HPLC (RP-HPLC)

For its high resolving power and compatibility with ionizable compounds, RP-HPLC is the recommended primary technique for purifying this target molecule. A C18 stationary phase is the most common and versatile choice.[4]

Experimental Workflow for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) Sample_Prep 1. Sample Preparation - Dissolve crude in minimal DMSO - Dilute with Mobile Phase A Mobile_Phase_Prep 2. Mobile Phase Preparation - A: H2O + 0.1% TFA - B: ACN + 0.1% TFA - Filter & Degas Scouting 3. Analytical Scouting - Run fast gradient (e.g., 5-95% B) - Identify elution time Mobile_Phase_Prep->Scouting Optimization 4. Method Optimization - Adjust gradient slope around target - Ensure resolution from impurities Scouting->Optimization Scale_Up 5. Scale to Preparative - Adjust flow rate & injection vol. - Maintain gradient profile Optimization->Scale_Up Purification 6. Purification Run - Inject crude sample - Collect fractions based on UV signal Scale_Up->Purification Analysis 7. Analysis & Pooling - Analyze fractions (LC-MS/UPLC) - Pool pure fractions & evaporate Purification->Analysis

Caption: RP-HPLC workflow from sample preparation to final analysis.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute this stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) until the sample is fully dissolved. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • Column and Mobile Phase Selection:

    • Stationary Phase: High-density C18 column.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Rationale: The acidic modifier is critical. It suppresses the ionization of the carboxylic acid, ensuring it remains in its neutral form for consistent, sharp, and well-retained peaks.[2][6][7] TFA is an excellent ion-pairing agent that further improves peak shape but can be difficult to remove from the final product. Formic acid is more volatile and often preferred for LC-MS applications.[8]

  • Analytical Method Development:

    • Using an analytical HPLC system, inject a small amount of the prepared sample.

    • Run a fast "scouting" gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.

    • Based on the scouting run, develop a shallower, optimized gradient focused around the elution percentage of your target compound to maximize resolution from nearby impurities.

  • Scaling to Preparative Chromatography:

    • Use established scaling equations to transition from the analytical method to a preparative scale, adjusting the flow rate and injection volume based on the column dimensions.[9] The goal is to maximize sample loading without sacrificing the resolution of the target compound from its critical impurities.[9]

  • Fraction Collection and Analysis:

    • Perform the preparative run and collect fractions corresponding to the UV absorbance of the target peak.

    • Analyze the collected fractions using a rapid analytical method (UPLC or LC-MS) to confirm purity.

    • Pool the pure fractions, and remove the solvent via lyophilization or rotary evaporation.

Section 3: Alternative Strategy: Normal-Phase (Flash) Chromatography

Normal-phase chromatography, typically performed on silica gel, is a valuable alternative, especially for larger-scale purifications or if the compound and its impurities have poor solubility in aqueous reversed-phase mobile phases.[10] It separates compounds based on their polarity, with more polar compounds being retained more strongly on the polar silica stationary phase.[10][11]

General Protocol for Normal-Phase Method Development
  • TLC Analysis: Spot the crude material on a silica gel TLC plate. Develop the plate in various solvent systems, typically mixtures of a nonpolar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[12]

  • Incorporate an Acidic Modifier: Since the target is a carboxylic acid, it may streak or show very strong retention on silica. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can significantly improve peak shape by preventing strong, ionic interactions with the silica surface.

  • Select Optimal System: Choose the solvent system that provides good separation between the target compound and impurities, with an Rf value for the target of approximately 0.2-0.4.

  • Perform Flash Chromatography: Pack a column with silica gel and run the purification using the selected mobile phase. Many modern flash chromatography systems can directly translate TLC Rf values into an optimized gradient.

Section 4: Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_resolution Separation Issues Problem Chromatographic Problem No_Retention Poor or No Retention (Elutes at Void) Problem->No_Retention Drifting_RT Drifting Retention Times Problem->Drifting_RT Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split or Broad Peaks Problem->Split Poor_Resolution Poor Resolution Problem->Poor_Resolution Sol_No_Retention Cause: Analyte is ionized. Solution: Add 0.1% TFA or Formic Acid to mobile phase to lower pH. No_Retention->Sol_No_Retention Sol_Drifting_RT Cause: Insufficient column equilibration; pH drift. Solution: Equilibrate column for 10-15 column volumes; ensure consistent mobile phase prep. Drifting_RT->Sol_Drifting_RT Sol_Tailing Cause: Secondary interactions with silanols; column overload. Solution: Ensure pH is low enough (<3); add competing base for basic impurities; reduce sample load. Tailing->Sol_Tailing Sol_Fronting Cause: Sample overload; poor sample solubility in mobile phase. Solution: Reduce injection volume/concentration; dissolve sample in initial mobile phase. Fronting->Sol_Fronting Sol_Split Cause: Clogged column frit; column void; sample solvent effect. Solution: Reverse flush column; replace column; dissolve sample in mobile phase. Split->Sol_Split Sol_Poor_Resolution Cause: Gradient too steep; wrong organic solvent. Solution: Decrease gradient slope; try Methanol instead of ACN (or vice-versa) to alter selectivity. Poor_Resolution->Sol_Poor_Resolution

Caption: Decision tree for troubleshooting common chromatography issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: Which method is better for my compound, Reversed-Phase or Normal-Phase?

A: Start with Reversed-Phase (RP-HPLC). It generally provides higher resolution and is highly effective for ionizable compounds like carboxylic acids when the mobile phase pH is controlled.[6] Normal-Phase (Flash) is a good alternative for rapid, larger-scale purification, especially if your impurities are significantly different in polarity or if your compound has poor solubility in aqueous solvents.[12][13]

Q2: Why is adding an acid like TFA or formic acid to my mobile phase so important?

A: The acidic modifier is essential to control the ionization state of your carboxylic acid. By lowering the mobile phase pH to at least 1-2 units below your compound's pKa, you ensure the molecule is in its neutral, protonated form.[2][7] This leads to consistent retention, improved peak shape, and prevents the peak from eluting near the solvent front.[1][14]

Q3: My regioisomeric impurity is co-eluting with my product. What can I do?

A: This is a common and difficult challenge.[3]

  • Optimize Selectivity: Try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[2] Also, finely adjust the gradient slope to be as shallow as possible around the elution point of your compounds.

  • Change Mode: If RP fails, try Normal-Phase or HILIC, as the interaction mechanisms are different and may provide the necessary selectivity.

  • Derivatization: In some cases, the mixture of isomers can be chemically derivatized to introduce a functional group that allows for easier separation. The directing group is then removed after purification.[3]

Q4: How can I remove persistent colored impurities from my crude product?

A: If the colored impurities persist after chromatography, a charcoal treatment can be effective. Dissolve the semi-purified product in a suitable organic solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for a short period, and then filter the mixture through celite to remove the charcoal.[3]

Q5: My sample crashes out of solution when I inject it. How do I fix this?

A: This indicates your sample is not soluble in the mobile phase. The best practice is to dissolve your sample in the mobile phase itself.[5][15] If this is not possible due to overall low solubility, dissolve it in a minimal amount of a strong, water-miscible organic solvent (like DMSO) and then dilute it as much as possible with the mobile phase before injection. This minimizes the "solvent shock" that causes precipitation when the sample mixes with the mobile phase on the column.

Section 6: Summary of Starting Conditions
ParameterReversed-Phase HPLC (Recommended)Normal-Phase Flash Chromatography
Stationary Phase C18 Silica (5-10 µm)Silica Gel (40-63 µm)
Mobile Phase A Water + 0.1% TFA or Formic AcidHexane or Heptane
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidEthyl Acetate
Modifier Included in A and B0.5-1% Acetic Acid in Mobile Phase B
Typical Gradient 5% to 95% B (Scouting)Step or Linear Gradient based on TLC
Key Principle Suppress ionization with low pH to retain the neutral acid.Separate based on polarity; use an acid modifier to improve peak shape.
References
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Retrieved from [Link]

  • LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 285. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Retrieved from [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(1), 1582. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction. Retrieved from [Link]

  • PubMed. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Journal of Chromatography A, 1030(1-2), 193-201. Retrieved from [Link]

  • PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • PMC. (n.d.). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • ECHA. (n.d.). 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2026). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Innosplore. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 963-1004. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling &amp; Conversion Rates for 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with low conversion rates when fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with low conversion rates when functionalizing 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid .

This compound presents a classic, severe steric challenge. The protocols and insights below bridge the gap between theoretical mechanistic chemistry and field-proven laboratory execution.

I. Diagnostic Workflow

Before altering your chemical strategy, it is critical to isolate the failure point. The following decision tree outlines the primary diagnostic pathway for resolving stalled couplings with this specific pyrazole scaffold.

TroubleshootingWorkflow Start Low Conversion Rate Detected (<20%) CheckWater Check Moisture Content (Karl Fischer Titration) Start->CheckWater WaterHigh >500 ppm H2O CheckWater->WaterHigh WaterLow <500 ppm H2O CheckWater->WaterLow DrySolvent Switch to Anhydrous Solvents & Inert Atm WaterHigh->DrySolvent CheckReagent Evaluate Coupling Reagent WaterLow->CheckReagent StandardReagent EDC/HOBt or PyBOP CheckReagent->StandardReagent AdvancedReagent HATU, COMU, or Acid Chloride CheckReagent->AdvancedReagent UpgradeReagent Upgrade to COMU/HATU or Acid Chloride Method StandardReagent->UpgradeReagent CheckBase Evaluate Base & Sterics AdvancedReagent->CheckBase BaseAction Switch TEA to DIPEA or 2,4,6-Collidine CheckBase->BaseAction

Decision tree for troubleshooting low conversion rates in hindered pyrazole amide couplings.

II. Mechanistic Causality & The Steric Challenge (FAQs)

Q: Why is my conversion rate so low (<20%) when using standard EDC/HOBt or PyBOP coupling? A: The issue is fundamentally geometric. In 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, the C4 carboxylic acid is "sandwiched" between the C5-methyl group and the bulky N1-cyclohexyl group. When you use EDC/HOBt, you generate an OBt active ester. The sheer bulk of the OBt leaving group, combined with the flanking pyrazole substituents, creates a neopentyl-like steric shield. The incoming amine nucleophile cannot achieve the required Bürgi-Dunitz approach angle (~107°) relative to the carbonyl plane, causing the activation energy barrier to spike. The reaction stalls, and the active ester either remains unreacted or slowly hydrolyzes.

Q: I see the active ester forming on LC-MS, but the final amide doesn't form. What is happening? A: This is a critical diagnostic observation. It confirms that your activation step is successful, but your aminolysis step is failing. Because the aminolysis is sterically hindered and therefore kinetically slow, competitive hydrolysis of the active ester by trace water becomes the dominant pathway. Solution: You must switch to a smaller activating group (like an acid chloride) to reduce the steric penalty during nucleophilic attack, or use a highly reactive leaving group (like an Oxyma ester via COMU) that accelerates the aminolysis rate beyond the rate of hydrolysis[2].

Q: Does the conformation of the N1-cyclohexyl group impact the reaction? A: Yes. The cyclohexyl ring adopts a chair conformation that dynamically sweeps across the face of the pyrazole ring. This intermittent blocking further restricts the approach trajectory. Using a less bulky, highly nucleophilic base like 2,4,6-collidine instead of triethylamine (TEA) can help minimize secondary steric clashes during the transition state.

III. Reagent Selection & Quantitative Comparison

To overcome the steric shielding at the C4 position, you must upgrade your coupling strategy. The table below summarizes the expected performance of various reagents specifically for this hindered pyrazole scaffold.

Coupling StrategyActivation IntermediateReactivity LevelExpected YieldCausality / Notes
EDC / HOBt OBt EsterLow< 20%OBt ester is too bulky; aminolysis is outcompeted by hydrolysis.
PyBOP OBt EsterModerate30 - 50%Slightly better activation kinetics, but still suffers from OBt steric bulk.
HATU / DIPEA OAt EsterHigh70 - 85%The nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating aminolysis[1].
COMU / Collidine Oxyma EsterVery High80 - 95%Oxyma esters are highly reactive, less sterically demanding, and non-explosive[2].
SOCl₂ (Acid Chloride) Acyl ChlorideMaximum85 - 98%The chloride ion is the smallest possible leaving group, virtually eliminating steric clashes during amine approach[3].

IV. Self-Validating Experimental Protocols

Do not rely on blind faith when executing these reactions. The following protocols are designed as self-validating systems —meaning you can analytically confirm the success of each intermediate step before proceeding.

Protocol A: In Situ Acid Chloride Generation (The Ultimate Steric Solution)

Causality: Acyl chlorides are the smallest and most reactive electrophiles. By converting the C4 carboxylic acid to an acid chloride, you minimize the steric footprint of the electrophile, allowing even bulky secondary amines to attack successfully[3].

Step-by-Step Methodology:

  • Setup: Suspend 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict N₂ atmosphere.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic amount of anhydrous DMF (0.05 eq).

    • Self-Validation Check: You must observe immediate gas evolution (SO₂ and HCl). If no gas evolves, your DMF catalyst or SOCl₂ is degraded.

  • Heating: Stir the mixture at 40°C for 2 hours.

  • Concentration (Critical Step): Remove the solvent and all excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure zero residual SOCl₂ remains. Causality: Any leftover SOCl₂ will aggressively consume your amine in the next step, forming unreactive sulfonamides.

  • Coupling: Redissolve the crude, pale-yellow acyl chloride in anhydrous DCM. Cool to 0°C. Add your target amine (1.1 eq) followed dropwise by DIPEA (2.5 eq).

  • Monitoring: Allow to warm to room temperature. Monitor by LC-MS; the amide mass should dominate the chromatogram within 1–2 hours.

Protocol B: Uronium-Based Activation (COMU or HATU)

Causality: If your amine is acid-sensitive and cannot tolerate the HCl generated in Protocol A, use COMU. COMU generates an Oxyma ester, which is highly reactive and less prone to steric hindrance than traditional OBt esters[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the pyrazole carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (< 500 ppm H₂O).

  • Base Addition: Add 2,4,6-collidine (2.0 eq). Stir for 15 minutes at room temperature.

    • Self-Validation Check: Before adding the amine, take a 5 µL aliquot, quench in methanol, and run an LC-MS. You should see the mass of the methyl ester (indicating successful trapping of the Oxyma active ester). If you only see starting material, your acid is not activating.

  • Amine Addition: Once active ester formation is confirmed, add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12–24 hours. If conversion stalls at ~50%, heat the reaction gently to 50°C to provide the kinetic energy needed to overcome the remaining steric barrier.

V. References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475. Retrieved from: [Link]

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the purification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the purification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3)[1].

Due to its amphiphilic nature—combining a highly lipophilic cyclohexyl ring with a hydrophilic, hydrogen-bonding carboxylic acid moiety—this compound presents unique crystallization challenges, such as phase separation ("oiling out") and co-crystallization of structural isomers[2]. This guide provides causally-driven protocols, solvent optimization data, and advanced troubleshooting FAQs to ensure high-purity recovery.

Solvent Selection Matrix

Selecting the correct solvent system is a thermodynamic balancing act. The carboxylic acid group requires a protic or polar solvent for dissolution, while the cyclohexyl group demands a non-polar anti-solvent to drive precipitation[3].

Table 1: Quantitative Solvent Optimization Data
Solvent SystemSolvency Profile (Hot)Solvency Profile (Cold)Est. Yield PotentialBest For Removing
Ethanol / Water High (in EtOH)Low (in Mix)> 85%Polar impurities, inorganic salts
Ethyl Acetate / Heptane High (in EtOAc)Low (in Mix)> 80%Highly lipophilic byproducts
Glacial Acetic Acid Very HighModerate~ 70%Closely related structural isomers
Toluene ModerateVery Low> 90%Non-polar reaction degradation products

Experimental Workflows & Decision Logic

To prevent product loss and structural degradation, follow the solvent optimization logic outlined in the diagram below.

SolventOptimization Start Crude 1-Cyclohexyl-5-methyl- 1H-pyrazole-4-carboxylic acid SolubilityTest Test Solubility in Hot Ethanol (EtOH) Start->SolubilityTest Decision1 Soluble in Hot EtOH? SolubilityTest->Decision1 AddWater Add Hot Water (Anti-solvent) until Turbid Decision1->AddWater Yes TryEtOAc Switch to EtOAc/Hexane System Decision1->TryEtOAc No Cooling Cool slowly to RT, then 4°C AddWater->Cooling Decision2 Crystals or Oil? Cooling->Decision2 Crystals Filter & Wash (Pure Product) Decision2->Crystals Crystals OilingOut Oiling Out Detected Decision2->OilingOut Oil FixOil Reheat, Add EtOH, Seed Crystals OilingOut->FixOil FixOil->Cooling TryEtOAc->Cooling Add Hexane

Workflow for selecting and optimizing recrystallization solvents for pyrazole derivatives.

Self-Validating Recrystallization Protocols

Protocol A: Mixed-Solvent Recrystallization (Ethanol / Water)

This is the gold-standard method. Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, while water acts as an anti-solvent that specifically forces the hydrophobic cyclohexyl moiety out of the solution[2].

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in a 50 mL Erlenmeyer flask. Add boiling ethanol in 1 mL increments (approx. 5-8 mL total) while stirring until the solid is completely dissolved[2].

  • Clarification (Optional): If insoluble particulates remain, perform a hot gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: Maintain the solution at a gentle boil. Add hot deionized water dropwise until a faint, persistent cloudiness appears (the cloud point)[2]. Add exactly 1-2 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1.5 hours. Causality: Slow cooling ensures the thermodynamic formation of an ordered crystal lattice, actively excluding impurities from the matrix.

  • Maturation: Place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield[2].

  • Isolation & Self-Validation: Collect crystals via vacuum filtration using a Büchner funnel. Wash with 2 mL of ice-cold 1:1 Ethanol/Water[2].

    • Self-Validation Check: Remove a 10 µL aliquot of the mother liquor, dilute in 1 mL methanol, and analyze via TLC (Eluent: 9:1 DCM:MeOH). A faint or absent product spot confirms complete crystallization and optimal yield recovery.

Troubleshooting & FAQs

Q1: My pyrazole compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I resolve this? A1: Oiling out (liquid-liquid phase separation) occurs when the compound separates from the solvent at a temperature above its melting point in that specific solvent mixture[2]. The highly lipophilic cyclohexyl group lowers the lattice energy, making this a common issue.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of the "good" solvent (e.g., ethanol) to lower the saturation temperature below the melting point[2]. Cool the solution at a slower rate (e.g., 0.5°C/min) and introduce a pure seed crystal just before the cloud point is reached to bypass the nucleation energy barrier.

Q2: I am experiencing low recovery yields (< 50%). How can I optimize the process? A2: The carboxylic acid group forms robust hydrogen bonds with protic solvents like ethanol[3]. If the initial volume of ethanol is too high, the compound will remain solvated even at 0°C.

  • Resolution: Ensure you are using the absolute minimum amount of boiling solvent during the dissolution phase[2]. Alternatively, evaporate 30% of the solvent under reduced pressure before initiating the cooling phase, or increase the ratio of the anti-solvent (water or heptane) slightly.

Q3: Recrystallization is failing to remove a closely related structural isomer. What is the alternative? A3: Structural isomers often co-crystallize because they fit seamlessly into the same crystal lattice. Because 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid possesses an acidic carboxyl group (pKa ~4.5) and a weakly basic pyrazole nitrogen, acid-base extraction is a highly effective orthogonal purification method[2].

  • Resolution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with 1M aqueous NaHCO₃ to form the water-soluble sodium carboxylate salt. Discard the organic layer containing neutral impurities. Re-acidify the aqueous layer to pH ~2 using 1M HCl to precipitate the pure pyrazole carboxylic acid[4], which can then be filtered and subjected to a final recrystallization.

Q4: What are the primary safety and handling considerations for this compound? A4: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-50-3) is classified under Acute Toxicity (oral, dermal, inhalation) and is a known skin and eye irritant (Hazard Codes: H302, H312, H315, H319, H332)[1]. Always perform recrystallizations in a certified fume hood, avoid inhaling solvent vapors or compound dust, and wear appropriate nitrile gloves and safety goggles.

Sources

Troubleshooting

preventing decarboxylation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid during heating

Welcome to the technical support center for handling 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: thermal decarboxylation. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to ensure the integrity of your molecule during heating and subsequent reactions, such as amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for my 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For heterocyclic carboxylic acids like yours, heating can trigger this process, leading to the formation of 1-cyclohexyl-5-methyl-1H-pyrazole, an undesired byproduct. This is problematic because it results in the loss of your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate. The pyrazole ring system is susceptible to this transformation, particularly when the carboxyl group is directly attached to the ring.

Q2: At what temperature should I be concerned about decarboxylation?

Answer: While there isn't a single, universal temperature for the onset of decarboxylation for all pyrazole carboxylic acids, it is a known issue at elevated temperatures. Direct thermal amide formation, for example, can require temperatures exceeding 100°C, which is often sufficient to induce decarboxylation in thermally sensitive substrates[1]. As a general rule, any reaction step involving heating this acid above room temperature should be approached with caution and monitored for potential byproduct formation. The most effective strategy is to avoid high temperatures altogether by employing chemical activation methods that allow reactions to proceed under mild conditions.

Q3: I need to form an amide with my pyrazole carboxylic acid. How can I do this without causing decarboxylation?

Answer: The key is to avoid the high temperatures typically required for direct condensation of a carboxylic acid and an amine[1]. Instead, you should activate the carboxylic acid at a low temperature (typically 0 °C to room temperature) to make it more reactive. This is achieved by converting the hydroxyl (-OH) of the carboxyl group into a better leaving group, forming a highly reactive intermediate (an "active ester")[2]. This activated intermediate then readily reacts with the amine to form the desired amide under mild conditions, circumventing the need for heat and thus preventing decarboxylation.

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses specific issues you might encounter when performing amide coupling reactions with 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Problem 1: Low or no yield of the desired amide product, with significant recovery of the starting pyrazole carboxylic acid.

  • Potential Cause: Inadequate activation of the carboxylic acid. The coupling reagent may be old, hydrated, or simply not potent enough for your specific substrate combination.

  • Solution:

    • Verify Reagent Quality: Use a fresh, unopened bottle of your coupling reagent. Many common reagents are sensitive to moisture.

    • Switch to a More Powerful Reagent: If you are using a carbodiimide like DCC or EDC alone, consider adding an activating additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure)[3]. For more challenging couplings, using a uronium/aminium salt like HATU or HBTU is recommended. HATU is often considered superior for difficult couplings due to its high reactivity and ability to suppress side reactions[4][5].

    • Optimize Reaction Conditions: Ensure your reaction is performed under anhydrous (water-free) conditions. Use an appropriate anhydrous solvent like DMF or DCM[6].

Problem 2: The formation of the decarboxylated byproduct (1-cyclohexyl-5-methyl-1H-pyrazole) is detected by LC-MS or NMR.

  • Potential Cause: The reaction temperature is too high, or localized heating is occurring. Even with coupling reagents, some protocols suggest gentle heating to push sluggish reactions, which can be detrimental for this substrate[7].

  • Solution:

    • Strict Temperature Control: Perform the entire reaction, including the initial activation step, at or below room temperature. A common practice is to cool the reaction mixture to 0 °C in an ice bath before adding the coupling reagent[8].

    • Choose a High-Reactivity, Low-Temperature Reagent: Reagents like HATU or COMU are highly efficient at room temperature, often providing rapid reaction times that minimize the opportunity for side reactions like decarboxylation[9][10].

    • Avoid Microwave Irradiation: While microwave synthesis can accelerate reactions, it can also lead to rapid, localized heating that promotes decarboxylation[7]. This method should be avoided for this thermally sensitive substrate.

Problem 3: The reaction is sluggish and does not go to completion, even after an extended time at room temperature.

  • Potential Cause: Steric hindrance from the cyclohexyl group or the amine coupling partner, or low nucleophilicity of the amine.

  • Solution:

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the activated intermediate is complete before the nucleophile is introduced[6].

    • Increase Reagent Equivalents: A modest increase in the equivalents of the coupling reagent and the amine (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.

    • Use a Superior Reagent: As mentioned, HATU is particularly effective for sterically hindered couplings and for reactions involving less reactive (electron-poor) amines[4][11]. The incorporation of the HOAt moiety in HATU leads to a more reactive OAt active ester compared to the OBt ester formed by HBTU, resulting in faster and more complete reactions[4].

Core Experimental Protocols

Here we provide detailed, step-by-step methodologies for performing a successful low-temperature amide coupling reaction.

Protocol 1: General Amide Coupling using HATU

This is the recommended starting protocol for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid due to its high efficiency and mild conditions.

  • Diagram of the Workflow:

G cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation & Coupling (0°C to RT) cluster_workup Work-up & Purification A Dissolve Pyrazole Carboxylic Acid (1.0 equiv) & Amine (1.2 equiv) in Anhydrous DMF B Add DIPEA (2.0 equiv) A->B Cool to 0°C C Add HATU (1.2 equiv) B->C D Stir at RT for 1-4 hours C->D Allow to warm to RT E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F If complete G Purify by Column Chromatography F->G

Caption: Workflow for HATU-mediated amide coupling.

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

    • Add the desired amine (1.2 equivalents).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture and stir for 5 minutes.

    • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring for Decarboxylation by HPLC and ¹H NMR

It is crucial to have analytical methods to confirm the integrity of your starting material and to detect any potential decarboxylation.

  • Diagram of the Logical Relationship:

G cluster_compound Compounds cluster_hplc HPLC Analysis cluster_nmr ¹H NMR Analysis Acid Pyrazole Carboxylic Acid (-COOH group) HPLC_Acid More Polar Shorter Retention Time Acid->HPLC_Acid NMR_Acid Absence of Pyrazole C4-H Signal Acid->NMR_Acid Byproduct Decarboxylated Byproduct (No -COOH group) HPLC_Byproduct Less Polar Longer Retention Time Byproduct->HPLC_Byproduct NMR_Byproduct Presence of Pyrazole C4-H Signal (New Aromatic Proton) Byproduct->NMR_Byproduct

Caption: Analytical signatures of acid vs. byproduct.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Develop a reverse-phase HPLC method (e.g., using a C18 column).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

    • Expected Result: The carboxylic acid is significantly more polar than its decarboxylated counterpart. Therefore, the 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid will have a shorter retention time than the 1-cyclohexyl-5-methyl-1H-pyrazole byproduct. Monitor for a new, later-eluting peak in your reaction samples[12].

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Method: Acquire a ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: The key diagnostic feature is the proton at the 4-position of the pyrazole ring.

      • In the starting material, 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid , this position is substituted with the carboxyl group, so there will be no proton signal from this position.

      • In the decarboxylated byproduct, 1-cyclohexyl-5-methyl-1H-pyrazole , a proton now occupies the 4-position. This will appear as a new singlet in the aromatic region of the spectrum. The appearance of this signal is a definitive indicator of decarboxylation[13].

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical. This table summarizes the key features of common reagents suitable for low-temperature amide bond formation.

Reagent ClassExample(s)Activating AdditiveBase RequiredTypical ConditionsKey Advantages & Disadvantages
Carbodiimides DCC, EDCHOBt, OxymaPureNo (but base needed if amine salt is used)0°C to RTAdv: Inexpensive, widely used. Disadv: Lower reactivity, DCC byproduct (DCU) is poorly soluble, potential for side reactions if no additive is used[1][10].
Phosphonium Salts PyBOPNoneDIPEA, TEARTAdv: High efficiency, good for sterically hindered couplings. Disadv: Forms carcinogenic HMPA byproduct (BOP) or less problematic byproducts (PyBOP)[4][6].
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUNoneDIPEA, TEARTAdv: Very high reactivity and efficiency, fast reaction times, low racemization. HATU and COMU are often superior for difficult couplings[4][5][9]. Disadv: More expensive, can cause guanidinylation of the amine if used in excess[10].

References

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2673-2676. [Link]

  • Salghi, R., et al. (2006). Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron. Analytical Chemistry, 78(9), 3155-3165. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 745-760. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4553-4562. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Dunsford, J. J., & Larrosa, I. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry, an Asian journal, 12(9), 906-921. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Shraim, A. M., et al. (2012). Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. Journal of Chromatographic Science, 50(9), 800-806. [Link]

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8434-8447. [Link]

  • Ziegler, T. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Amides and Derivatives; Peptides; Lactams. Thieme. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Google Patents. (2011). Process for the preparation of pyrazole carboxylic acid amides.
  • Ati, S., et al. (2021). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. International Journal of Food Properties, 24(1), 1699-1712. [Link]

  • Ad-El, D., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Talanta, 238, 122993. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). NMR Metabolomics Methods for Investigating Disease. Current Opinion in Chemical Biology, 42, 28-36. [Link]

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Reference Data & Comparative Studies

Validation

comparative binding affinity of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid analogs

A Technical Guide for Researchers and Drug Development Professionals Introduction The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of the binding affinity of a series of pyrazole carboxylic acid analogs designed to inhibit the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2).[2] The KEAP1-NRF2 pathway is a critical regulator of cellular responses to oxidative stress, and its modulation is a promising therapeutic strategy for a variety of diseases.[2]

This guide will delve into the structure-activity relationships (SAR) of these analogs, presenting experimental data to illustrate how structural modifications influence their binding affinity to the KEAP1 Kelch domain. Furthermore, we will provide detailed protocols for key binding assays to enable researchers to conduct their own investigations in this area.

Comparative Binding Affinity of Pyrazole Carboxylic Acid Analogs

The binding affinities of a series of pyrazole carboxylic acid analogs were determined using a fluorescence polarization (FP) assay, which measures the displacement of a fluorescently labeled NRF2 peptide from the KEAP1 Kelch protein.[2] The half-maximal inhibitory concentration (IC50) values from this assay are presented in the table below. A lower IC50 value indicates a higher binding affinity.

Compound IDStructureR1R2LinkerAmide SubstituentFP IC50 (µM)[2]
9 Pyrazole-PhenylPhenylHPhenyl-0.018
17 Pyrazole-PhenylPhenylHPhenylDimethyl0.007
22 Pyrazole-PhenylPhenylHPhenylPiperidine0.005
27 Pyrazole-CyclohexylPhenylHcis-CyclohexylDimethyl0.008
28 Pyrazole-CyclohexylPhenylHcis-CyclohexylPiperidine0.006
37 Pyrazole-Triazole1,2,3-TriazoleHPhenyln-propyl-piperidine<0.0025

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key structure-activity relationships for this series of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 interaction.

The core pyrazole carboxylic acid moiety is crucial for binding, with the carboxylate group forming a key electrostatic interaction with Arg483 in the KEAP1 binding pocket.[2] The nature of the substituent at the R1 and R2 positions, the linker connecting the pyrazole to another cyclic system, and the amide substituent all significantly impact the binding affinity.

Replacing the second phenyl "linker" ring with a cis-cyclohexyl group was well-tolerated, with compounds 27 and 28 showing potent activity comparable to their phenyl-linked counterparts (17 and 22 , respectively).[2] This is a significant finding as it allows for a reduction in the number of aromatic rings, which can lead to more desirable physicochemical properties, such as improved solubility and reduced metabolic liabilities.[2]

Further optimization of the amide substituent led to the discovery of compound 37 , which incorporates an n-propyl piperidine group. This compound demonstrated very high affinity, with an IC50 value below the tight binding limits of the assay (<0.0025 µM).[2] This highlights the importance of exploring substitutions that can exploit additional lipophilic interactions within the binding site.[2]

Caption: Key SAR insights for pyrazole carboxylic acid-based KEAP1 inhibitors.

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for common binding assays that can be employed to characterize inhibitors of protein-protein interactions like KEAP1:NRF2.

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger protein.

Principle: A small, fluorescently labeled peptide derived from NRF2 will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger KEAP1 protein, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization.[2] Unlabeled inhibitor compounds will compete with the fluorescent peptide for binding to KEAP1, causing a decrease in polarization in a concentration-dependent manner.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled NRF2 peptide (tracer) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the purified KEAP1 Kelch domain protein in the same buffer.

    • Prepare serial dilutions of the pyrazole carboxylic acid analog (inhibitor) in the assay buffer.

  • Assay Setup:

    • In a black, low-volume 384-well plate, add the assay buffer.

    • Add the inhibitor solutions to the appropriate wells.

    • Add the KEAP1 protein to all wells except the "tracer only" controls.

    • Add the fluorescently labeled NRF2 peptide to all wells.

    • Include control wells:

      • Tracer only (no protein, no inhibitor)

      • Tracer + Protein (no inhibitor)

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw fluorescence polarization data is converted to millipolarization (mP) units.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the "Tracer + Protein" control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Incubation & Measurement cluster_analysis Data Analysis Tracer Fluorescent Tracer Mix Add Buffer, Inhibitor, Protein, and Tracer Tracer->Mix Protein KEAP1 Protein Protein->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Plate 384-well Plate Plate->Mix Incubate Incubate to Equilibrium Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Calculate Calculate % Inhibition Read->Calculate Fit Fit Curve to Determine IC50 Calculate->Fit

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Conclusion

The 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffold and its analogs represent a promising class of inhibitors for the KEAP1:NRF2 protein-protein interaction. The structure-activity relationship studies have demonstrated that modifications to the linker region, such as the incorporation of a cis-cyclohexyl group, and optimization of the amide substituent can lead to highly potent compounds with improved physicochemical properties. The experimental protocols provided in this guide offer a starting point for researchers to further explore the potential of this chemical series in the development of novel therapeutics.

References

  • Morton, C. J., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(21), 16093–16114. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1–15. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization (FP) Assays: Principles & Applications. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660321. [Link]

  • Gedawy, A. M., et al. (2020). Synthesis, biological evaluation, and molecular docking of novel pyrazole-based derivatives as dual COX/5-LOX inhibitors with anti-inflammatory and ulcer-sparing properties. Bioorganic Chemistry, 94, 103433.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901–927. [Link]

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Comparative

A Comparative Guide to Validating LC-MS Methods for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the robust and reliable quantification of drug metabolites is paramount for successful drug development. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust and reliable quantification of drug metabolites is paramount for successful drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for the detection and validation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, a representative small molecule carboxylic acid. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for methodological choices, ensuring a self-validating system of analysis.

This guide is structured to provide a comprehensive understanding of the available analytical techniques, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the benchmark method. We will explore the intricacies of a validated LC-MS/MS method, drawing parallels with a structurally similar and well-documented analyte, the carboxylic acid metabolite of celecoxib. Furthermore, we will objectively compare the performance of LC-MS/MS with alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Ion Chromatography (IC).

The Benchmark: LC-MS/MS for Unparalleled Sensitivity and Selectivity

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the bioanalysis of drugs and their metabolites due to its exceptional sensitivity, selectivity, and speed.[1][2] The ability to separate analytes from complex biological matrices and detect them with high specificity makes it particularly suitable for the low concentrations often encountered in pharmacokinetic studies.

The Rationale Behind the Method: A Mechanistic Approach

The selection of an appropriate LC-MS/MS method is not arbitrary; it is a scientifically driven process. For a carboxylic acid like 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, several key principles guide our experimental choices.

Chromatographic Separation: Reversed-phase chromatography is the predominant mode of separation for small molecule drug analysis. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar. The retention of our acidic analyte is governed by its hydrophobicity and its ionization state. To ensure consistent retention and sharp peak shapes, it is crucial to control the pH of the mobile phase. By maintaining the pH below the pKa of the carboxylic acid group, we suppress its ionization, rendering it more hydrophobic and increasing its retention on the C18 column. The addition of a small amount of formic acid to the mobile phase is a common and effective strategy to achieve this.

Ionization and Detection: Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like carboxylic acids.[3] In negative ion mode, the carboxylic acid readily loses a proton to form a negatively charged ion [M-H]-, which can be sensitively detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. A specific precursor ion (the [M-H]- of our analyte) is selected and fragmented, and a characteristic product ion is monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the certainty of identification and quantification.

Experimental Protocol: LC-MS/MS Method Validation

The following protocol is based on established methods for similar acidic metabolites and is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To isolate the analyte from the biological matrix (e.g., plasma) and remove interfering substances.

  • Procedure:

    • To 200 µL of plasma, add 50 µL of an internal standard (IS) solution (a stable isotope-labeled version of the analyte is ideal).

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: Precursor Ion (m/z) → Product Ion (m/z) - To be determined for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

    • Internal Standard: Precursor Ion (m/z) → Product Ion (m/z).

A Comparative Analysis of Analytical Techniques

While LC-MS/MS stands out for its superior performance, a comprehensive guide must consider alternative methodologies, each with its own set of advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and available resources.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a workhorse in many analytical laboratories. For carboxylic acids that lack a strong chromophore, direct UV detection can be challenging due to low sensitivity. However, for compounds with sufficient UV absorbance, it can be a cost-effective and reliable method.

  • Principle: Separation is achieved via reversed-phase chromatography, similar to LC-MS. Detection is based on the analyte's ability to absorb UV light at a specific wavelength.

  • Advantages: Lower instrumentation cost and complexity compared to LC-MS. It is a robust and widely available technique.

  • Disadvantages: Significantly lower sensitivity and selectivity compared to LC-MS/MS.[7] It is more susceptible to interference from co-eluting compounds in complex matrices. For weakly absorbing compounds, derivatization to introduce a UV-active tag may be necessary, adding complexity to the sample preparation.[5]

  • Performance Comparison: The limit of quantification (LOQ) for HPLC-UV methods for acidic metabolites is typically in the low ng/mL to µg/mL range, whereas LC-MS/MS can readily achieve sub-ng/mL levels.[1][8]

Experimental Protocol: HPLC-UV

  • Sample Preparation: Similar to LC-MS, often involving LLE or solid-phase extraction (SPE).

  • Chromatographic Conditions: Similar to LC-MS, using a C18 column and an acidified mobile phase.

  • Detection: UV detector set at the wavelength of maximum absorbance for the analyte. For pyrazole derivatives, this is often in the range of 200-300 nm.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Carboxylic acids are generally not volatile enough for direct GC analysis and require a derivatization step to convert them into more volatile esters or silyl esters.

  • Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. Detection is achieved by mass spectrometry.

  • Advantages: Excellent chromatographic resolution and the availability of extensive mass spectral libraries for compound identification.

  • Disadvantages: The mandatory derivatization step adds complexity, time, and potential for variability to the workflow.[12] It is not suitable for thermally labile compounds.

  • Performance Comparison: GC-MS can offer high sensitivity, sometimes comparable to LC-MS, but the sample preparation is more involved.[13]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Includes an initial extraction (LLE or SPE) followed by a derivatization reaction. A common method is esterification using agents like BF3-methanol or silylation with reagents like BSTFA.[12][14]

  • GC Conditions: A capillary column (e.g., DB-5ms) with a temperature gradient program.

  • MS Conditions: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Ion Chromatography (IC)

Ion chromatography is a specialized form of liquid chromatography designed for the separation of ionic species. It is particularly well-suited for the analysis of organic acids.

  • Principle: Separation is based on the interaction of the ionized analyte with an ion-exchange stationary phase. Detection is often by conductivity.[15][16]

  • Advantages: Excellent for separating a wide range of organic acids in a single run. It can be a robust and reliable technique for specific applications.[4][17]

  • Disadvantages: Generally lower sensitivity compared to LC-MS/MS. The mobile phases (eluents) are typically aqueous buffers, which can be less compatible with mass spectrometry without a suppressor. It may be less suitable for complex biological matrices without extensive sample cleanup.[15]

  • Performance Comparison: While sensitive for certain applications, it typically does not reach the low limits of detection required for many bioanalytical studies.[18]

Experimental Protocol: Ion Chromatography

  • Sample Preparation: Often involves dilution and filtration. For complex matrices, SPE may be necessary.

  • Chromatographic Conditions: An anion-exchange column with an aqueous buffer (e.g., potassium hydroxide) as the eluent.

  • Detection: Suppressed conductivity detection is common to reduce background noise and enhance sensitivity.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of small molecule carboxylic acids in biological matrices, based on published validation data for analogous compounds.

FeatureLC-MS/MSHPLC-UVGC-MS (with Derivatization)Ion Chromatography
Sensitivity (Typical LLOQ) < 1 ng/mL[1]10 - 100 ng/mL[8]0.1 - 10 ng/mL[13]100 ng/mL - µg/mL[15]
Selectivity Very HighModerate to LowHighModerate
Sample Throughput HighModerateLow to ModerateModerate
Sample Preparation Complexity Moderate (LLE/SPE)Moderate (LLE/SPE)High (Extraction + Derivatization)Low to Moderate
Instrumentation Cost HighLowModerateModerate
Robustness HighVery HighModerateHigh

Visualizing the Workflow

To better understand the practical implementation of these methods, the following diagrams illustrate the key steps in the LC-MS/MS workflow and the overall validation process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18) recon->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: A streamlined workflow for the LC-MS/MS analysis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Validation_Process cluster_params Key Validation Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ & LOD Validation->LLOQ Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation as per ICH M10 guidelines.

Conclusion and Recommendations

The selection of an analytical method for the quantification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, or any drug metabolite, is a critical decision in the drug development process. This guide has provided a comprehensive comparison of four prominent techniques, with a detailed exploration of a validated LC-MS/MS method.

LC-MS/MS unequivocally offers the highest sensitivity and selectivity, making it the method of choice for regulated bioanalysis and pharmacokinetic studies where low detection limits are essential. Its high throughput and robustness further solidify its position as the industry standard.

HPLC-UV serves as a cost-effective and reliable alternative for applications where the analyte concentration is sufficiently high and the biological matrix is relatively clean. Its simplicity and widespread availability are significant advantages.

GC-MS , while offering excellent separation and sensitivity, is hampered by the necessity of a derivatization step. This makes it less practical for high-throughput applications and introduces an additional source of potential error.

Ion Chromatography is a powerful tool for the analysis of a broad range of organic acids but may lack the sensitivity and specificity required for trace-level quantification in complex biological samples.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements, regulatory expectations, and available resources. For the definitive quantification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in a drug development setting, a validated LC-MS/MS method is the most scientifically sound and defensible approach.

References

Sources

Validation

Benchmarking 1-Cyclohexyl-5-Methyl-1H-Pyrazole-4-Carboxylic Acid Against Standard Kinase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Preclinical Comparison & Benchmarking Guide. Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Preclinical Comparison & Benchmarking Guide.

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and inflammatory disease therapeutics, the pyrazole ring has emerged as a pharmacologically important, privileged scaffold for protein kinase inhibitors (PKIs)[1]. 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CMPCA) is a highly versatile, fragment-like building block utilized in the synthesis of advanced kinase inhibitors.

To evaluate the ligand efficiency and target engagement of novel CMPCA-derived compounds, it is critical to benchmark them against established clinical and experimental standards. This guide provides a comprehensive framework for comparing the CMPCA scaffold against:

  • Staurosporine: A potent, pan-kinase inhibitor used as a universal positive control to validate assay sensitivity.

  • Imatinib & Dasatinib: Clinically approved Type II and Type I/II inhibitors, respectively, used to benchmark selectivity, binding kinetics, and therapeutic windows.

The Causality of Scaffold Design

The pyrazole core of CMPCA acts as an ATP mimetic. It natively inserts into the highly conserved ATP-binding pocket of kinases, forming critical, stabilizing hydrogen bonds with the kinase hinge region[2]. The 1-cyclohexyl moiety is strategically positioned to probe the hydrophobic pocket adjacent to the ATP-binding site, anchoring the molecule, while the 4-carboxylic acid provides a synthetic vector for solvent-exposed interactions or salt-bridge formation.

BindingMechanism Kinase Target Kinase (ATP Binding Pocket) ATP Endogenous ATP ATP->Kinase Phosphorylation CMPCA CMPCA Scaffold (Pyrazole Core) Hinge Hinge Region (Hydrogen Bonding) CMPCA->Hinge Competes Hydrophobic Hydrophobic Pocket (Cyclohexyl Interaction) CMPCA->Hydrophobic Anchors Standards Clinical Standards (Type I / II Inhibitors) Standards->Hinge Competes Hinge->Kinase Hydrophobic->Kinase

Caption: Mechanistic diagram of CMPCA and standard inhibitors competing for the kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking process relies on orthogonal assays: an in vitro biochemical assay to determine absolute binding affinity, and a live-cell target engagement assay to confirm physiological efficacy.

BenchmarkingWorkflow CMPCA CMPCA (Test Fragment) InVitro In Vitro Profiling (Radiometric Assay) CMPCA->InVitro Standards Standard Inhibitors (Imatinib, Dasatinib) Standards->InVitro NanoBRET Cellular Target Engagement (NanoBRET Assay) InVitro->NanoBRET Hit Triage Data Comparative Benchmarking (IC50 & Selectivity) NanoBRET->Data Cellular Validation

Caption: Workflow for benchmarking CMPCA against standard kinase inhibitors.

Protocol 1: High-Throughput Radiometric Kinase Profiling

Objective: Determine the biochemical IC₅₀ of the CMPCA scaffold versus standards. Causality & Experience: We utilize a ³³P-ATP radiometric assay rather than fluorescence-based alternatives. Radiometric assays directly measure the transfer of the terminal phosphate to the substrate. This eliminates false positives caused by the auto-fluorescence or quenching properties often exhibited by novel heterocyclic compounds.

  • Reagent Preparation: Prepare the kinase base buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100). Add the specific recombinant kinase domain and substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CMPCA, Imatinib, Dasatinib, and Staurosporine in 100% DMSO. Transfer to the assay plate (final DMSO concentration ≤ 1%).

  • Reaction Initiation: Add a precisely calibrated mixture of cold ATP and ³³P-ATP (at the Kₘ for each specific kinase) to initiate the reaction. Incubate for 2 hours at room temperature.

  • Filtration & Detection: Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ³³P-ATP. Read the retained radioactivity using a scintillation counter.

Protocol 2: Live-Cell Target Engagement (NanoBRET™)

Objective: Quantify intracellular drug-kinase affinity under physiological ATP concentrations. Causality & Experience: Biochemical assays lack the complexity of the cellular environment (e.g., high intracellular ATP, membrane permeability barriers). The NanoBRET™ assay solves this by measuring competitive displacement in live cells[3]. Crucially, this protocol is a self-validating system: the addition of an extracellular NanoLuc inhibitor ensures that any detected BRET signal originates exclusively from intact, living cells, eliminating artifacts from cytotoxicity[3].

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target Kinase-NanoLuc® fusion protein. Plate cells in 384-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ tracer at a concentration near its EC₅₀.

  • Inhibitor Incubation: Add the serially diluted CMPCA and standard inhibitors. Incubate for 2 hours to allow for intracellular equilibration and competitive displacement of the tracer.

  • Signal Detection: Add the NanoLuc® substrate simultaneously with the extracellular NanoLuc® inhibitor . Measure donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio. A decrease in the BRET ratio indicates successful target engagement by the test compound.

Comparative Data Presentation

Note: As CMPCA is a low-molecular-weight fragment/building block, its raw IC₅₀ values are naturally higher (less potent) than fully optimized clinical standards. The data below represents a standard benchmarking framework used during hit-to-lead triage.

Table 1: In Vitro Biochemical Kinase Inhibition (IC₅₀)

This table compares the absolute binding affinity of the CMPCA core against clinical standards across a representative mini-panel of kinases.

Compound ClassCompound NameABL1 IC₅₀ (nM)JAK2 IC₅₀ (nM)AURKA IC₅₀ (nM)Assay Validation
Test Fragment CMPCA Core> 10,0004,2508,100Scaffold Baseline
Type II Standard Imatinib0.6> 10,000> 10,000Selective Control
Type I/II Standard Dasatinib< 0.22.5> 1,000Potency Control
Pan-Kinase Staurosporine3.11.24.5Positive Control
Table 2: Cellular Target Engagement (NanoBRET™ IC₅₀)

This table evaluates how well the biochemical potency translates into the cellular environment, where high endogenous ATP (~1-5 mM) aggressively competes with the inhibitors.

Compound NameTarget KinaseIntracellular IC₅₀ (µM)Cellular ATP Shift (Fold Change vs In Vitro)
CMPCA CoreJAK2> 50.0 µM> 10x shift (Typical for fragments)
ImatinibABL10.25 µM~400x shift (Due to Type II binding kinetics)
DasatinibABL10.005 µM~25x shift
StaurosporineJAK20.08 µM~65x shift

Data Interpretation: The significant "ATP shift" observed between Table 1 and Table 2 underscores the necessity of the NanoBRET assay. While the CMPCA core shows weak baseline activity expected of a fragment, its pyrazole moiety successfully penetrates the cell membrane, providing a validated starting point for medicinal chemistry optimization (e.g., via fragment growing or linking) to achieve Dasatinib-like cellular potency.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules (PubMed Central). URL: 4[1]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL: 2[2]

  • Title: Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Source: Promega Connections. URL: 3[3]

Sources

Comparative

structural comparison of N-cyclohexyl vs N-alkyl pyrazole-4-carboxylic acids

Structural Comparison Guide: N-Cyclohexyl vs. N-Alkyl Pyrazole-4-Carboxylic Acids in Drug Design Pyrazole-4-carboxylic acids serve as foundational pharmacophores in modern medicinal chemistry. They are frequently deploye...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison Guide: N-Cyclohexyl vs. N-Alkyl Pyrazole-4-Carboxylic Acids in Drug Design

Pyrazole-4-carboxylic acids serve as foundational pharmacophores in modern medicinal chemistry. They are frequently deployed to anchor small molecules within polar binding sites while projecting their N1-substituents into adjacent hydrophobic pockets. The strategic selection of this N1-substituent—specifically deciding between an N-cyclohexyl group and various N-alkyl chains (e.g., methyl, ethyl, isopropyl)—profoundly dictates the molecule's steric profile, conformational flexibility, and ultimate target engagement.

This guide provides an objective, data-driven comparison of these structural variants, detailing their physicochemical divergence, structure-activity relationship (SAR) dynamics, and the self-validating experimental workflows required to evaluate them.

Physicochemical and Structural Divergence

The fundamental difference between N-alkyl and N-cyclohexyl substitutions lies in their balance of conformational freedom and steric bulk. Understanding the causality behind their behavior in biological systems requires analyzing their 3D spatial occupancy:

  • N-Alkyl (Linear) : Substituents like methyl, ethyl, or n-butyl possess high conformational flexibility. They introduce minimal steric hindrance adjacent to the pyrazole core, allowing the molecule to freely rotate and thread into narrow, linear hydrophobic channels.

  • N-Alkyl (Branched) : Groups like isopropyl or tert-butyl introduce localized steric bulk directly adjacent to the pyrazole nitrogen. This restricts the rotation of the pyrazole ring, locking the molecule into specific dihedral conformations that can either pre-organize the drug for binding or cause severe steric clashes.

  • N-Cyclohexyl : The cyclohexyl ring is a bulky, highly lipophilic, and conformationally restricted moiety that predominantly exists in a rigid chair conformation. While it excels at filling deep, wide lipophilic pockets to drive binding affinity via the hydrophobic effect, it incurs a massive entropic penalty if forced into shallow or narrow target sites.

Table 1: Comparative Physicochemical Profiles of N-Substituted Pyrazoles

N1-SubstituentMW ContributionEst. Δ ClogPSteric Bulk (A-value)Optimal Target Pocket Geometry
N-Methyl +15.0 Da+0.50Low (1.70)Narrow, polar-adjacent
N-Ethyl +29.1 Da+1.02Low (1.75)Linear hydrophobic
N-Isopropyl +43.1 Da+1.45Moderate (2.15)Branched hydrophobic
N-Cyclohexyl +83.1 Da+2.54High (>2.50)Deep, wide lipophilic

Structure-Activity Relationship (SAR) Dynamics in Literature

The theoretical physicochemical differences translate directly into empirical SAR outcomes during lead optimization.

In the fragment-guided discovery of 1, researchers systematically explored modifications to the pyrazole N1 position[1]. The goal was to improve surface contact within the Kelch domain's hydrophobic pocket. However, the introduction of a bulky tert-butyl group led to a considerable loss of affinity. Similarly, the N-cyclohexyl substitution afforded no additional advantage over smaller groups, demonstrating that the specific binding pocket was too sterically restricted to accommodate massive bulk without inducing a clash[1].

Conversely, during the optimization of 2, the target's binding channel exhibited a distinct preference for flexibility. Linear N-alkyl chains (ethyl, n-butyl, and n-hexyl) furnished significantly more potent inhibitors compared to branched or cyclic substituents[2]. This highlights a critical rule in drug design: the rigid lipophilicity of an N-cyclohexyl group is only advantageous when the target protein possesses a complementary, voluminous hydrophobic cavity.

SAR_Logic Core Pyrazole-4-Carboxylic Acid Core Scaffold N_Alkyl N-Alkyl Substitution (Methyl, Ethyl, Butyl) Core->N_Alkyl N_Cyclohexyl N-Cyclohexyl Substitution (Bulky, Rigid) Core->N_Cyclohexyl Flex High Flexibility Narrow Pocket Fit N_Alkyl->Flex Rigid High Lipophilicity Deep Pocket Fit N_Cyclohexyl->Rigid Potency_Alkyl Optimal for NAAA (Linear Channels) Flex->Potency_Alkyl Clash_Cyclo Steric Clash in KEAP1 (Loss of Affinity) Rigid->Clash_Cyclo

SAR divergence between N-alkyl and N-cyclohexyl pyrazole-4-carboxylic acids.

Self-Validating Experimental Methodologies

To objectively compare these analogs, researchers must employ rigorous, self-validating protocols for both synthesis and biological evaluation.

Protocol A: Regioselective Synthesis of N-Substituted Pyrazoles

The leading method for obtaining substituted pyrazoles is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound[3].

  • Cyclocondensation : React ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) with the desired hydrazine (e.g., cyclohexylhydrazine or alkylhydrazine hydrochloride, 1.1 eq) in ethanol at 80°C for 4 hours.

    • Causality: The 1,3-dielectrophile dictates the closure of the pyrazole ring. However, asymmetrical hydrazines inherently produce a mixture of 1,3,4- and 1,5,4-regioisomers.

  • Chromatographic Separation & Validation : Purify the crude mixture via silica gel flash chromatography (Hexane/EtOAc).

    • Self-Validation Step: You must confirm the regiochemistry of the isolated product using 2D NOESY NMR. A spatial cross-peak between the N-alkyl/cyclohexyl protons and the adjacent pyrazole C5-proton definitively confirms the correct 1-substituted isomer.

  • Saponification : Dissolve the validated pyrazole ester in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 12 hours.

    • Causality: Utilizing mild basic hydrolysis at room temperature prevents the thermal decarboxylation of the highly reactive pyrazole-4-carboxylic acid, a common failure point when using harsh acidic conditions.

  • Isolation : Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Fluorescence Polarization (FP) Binding Assay

To compare the binding affinities of the synthesized N-cyclohexyl vs. N-alkyl analogs, an FP assay provides a robust, homogeneous readout.

  • Assay Preparation : In a 384-well black microplate, dispense assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: The inclusion of 0.01% Tween-20 is critical. It prevents the highly lipophilic N-cyclohexyl derivatives from forming non-specific colloidal aggregates, which would otherwise yield false-positive binding signals.

  • Incubation : Add the target protein (e.g., KEAP1 Kelch domain at 50 nM), a fluorescent tracer (e.g., FITC-labeled target peptide at 10 nM), and serial dilutions of the pyrazole carboxylic acids (10 µM to 0.1 nM).

  • Equilibration : Incubate the plate in the dark at room temperature for 60 minutes.

    • Self-Validation Step: Monitor the assay at 30, 60, and 90 minutes to ensure thermodynamic equilibrium has been reached; the millipolarization (mP) values should stabilize.

  • Data Acquisition : Read parallel and perpendicular fluorescence intensity using a microplate reader (Ex 485 nm, Em 535 nm). Calculate the IC₅₀ based on the concentration-dependent decrease in mP, indicating successful displacement of the tracer by the pyrazole analog.

Workflow Hydrazine Substituted Hydrazine Condensation Condensation & Cyclization Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Electrophile Dicarbonyl->Condensation NOESY 2D NOESY NMR (Regioisomer Validation) Condensation->NOESY Hydrolysis LiOH Hydrolysis (Ester to Acid) NOESY->Hydrolysis FPAssay FP Binding Assay (Affinity Profiling) Hydrolysis->FPAssay

Self-validating synthetic and screening workflow for pyrazole derivatives.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Source: PubMed Central (PMC)

Sources

Validation

A Comparative Guide to Purity Verification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid via Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal chemistry. As a senior application scientist, this document is structured to offer not just a protocol, but a logical framework for analytical method selection, grounded in scientific principles and validated through comparative data.

The Imperative of Purity in Drug Development

The journey from a promising lead compound to a marketed drug is paved with rigorous quality control. The purity of an API directly influences its pharmacological and toxicological profile. Even minute impurities can alter a drug's stability, bioavailability, and, most critically, its safety. Therefore, the selection of an appropriate analytical technique for purity assessment is a decision of paramount importance, guided by the principles of accuracy, precision, and suitability for the intended purpose.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for the precise and accurate determination of the absolute purity of organic molecules.[1] Unlike chromatographic techniques that provide a relative purity based on the area percentage of detected peaks, qNMR is a primary ratio method.[2][3] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for a direct comparison of the analyte to a certified internal standard of known purity.[1]

The Causality Behind Experimental Choices in qNMR

The reliability of a qNMR experiment hinges on a series of carefully considered parameters. The choice of solvent is critical to ensure both the analyte and the internal standard are fully solubilized, preventing signal broadening and inaccurate integration.[4] The selection of an internal standard is arguably the most crucial decision. An ideal internal standard should:

  • Be of high, certified purity (≥99.5%). [4]

  • Possess signals that do not overlap with any analyte signals. [4][5]

  • Be chemically inert and stable under the experimental conditions. [4]

  • Have a simple spectrum, preferably with one or more sharp singlets. [5]

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

For 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, which possesses both aliphatic and aromatic protons, as well as an acidic proton, a suitable internal standard would be one with sharp signals in a region devoid of analyte protons. Maleic acid or dimethyl sulfone are often good candidates for polar compounds.[4]

The relaxation delay (d1) is another critical parameter. It must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation of all nuclei between pulses.[4] Failure to do so will result in signal saturation and an underestimation of the integral values.

A Comparative Analysis: qNMR vs. Chromatographic and Titrimetric Methods

While qNMR offers a direct and absolute measure of purity, it is essential to compare its performance with other established analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry, while titration remains a classic method for the assay of acidic and basic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7][8] For purity determination, the area of the main peak is compared to the total area of all peaks in the chromatogram. This provides a "100% method" or area percent purity.

  • Strengths: High sensitivity, excellent resolution, and suitability for a wide range of non-volatile and thermally labile compounds.[6][9]

  • Limitations: It is a comparative method, and the response factor of each impurity may differ from that of the main component, leading to inaccuracies in the absence of reference standards for each impurity. Undetected impurities (e.g., those without a chromophore) can lead to an overestimation of purity.[10]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[11][12] For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[1][13][14] Common derivatizing agents for carboxylic acids include silylating agents like BSTFA.[13][14]

  • Strengths: High efficiency and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) for peak identification.[11][15]

  • Limitations: The need for derivatization can introduce additional steps and potential sources of error. The compound must be thermally stable, and the derivatization reaction must be complete and reproducible.[14]

Titration

Acid-base titration is a classic and reliable method for determining the concentration of an acidic or basic substance.[16] For a carboxylic acid, a standardized solution of a strong base, such as sodium hydroxide, is used as the titrant.

  • Strengths: A primary method that provides a direct measure of the acidic content. It is a simple, inexpensive, and accurate technique when performed correctly.[16]

  • Limitations: It is not a separation technique and will quantify all acidic protons in the sample, including those from acidic impurities. It is also less sensitive than chromatographic methods.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

Objective: To determine the absolute purity of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid using qNMR.

Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Record the exact weights to four decimal places.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, including the carboxylic acid proton).

      • Number of Scans (ns): 16 (or as needed to achieve a signal-to-noise ratio > 250:1 for the signals of interest).

      • Spectral Width: 0-14 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correct the spectrum.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the following signals:

      • Analyte: The singlet corresponding to the pyrazole proton (H3), expected around 7.5-8.0 ppm.

      • Internal Standard: The singlet corresponding to the two olefinic protons of maleic acid at ~6.3 ppm.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

    • IS = Internal Standard (Maleic Acid)

HPLC Protocol (Illustrative)

Objective: To determine the relative purity of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid by HPLC.

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Calculate the area percent of the main peak relative to the total area of all peaks detected.

GC Protocol (Illustrative with Derivatization)

Objective: To determine the relative purity of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid by GC after derivatization.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Derivatization:

    • Accurately weigh ~1 mg of the analyte into a vial.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

    • Detector Temperature: 300°C

    • Carrier Gas: Helium

  • Analysis: Calculate the area percent of the main peak.

Data Presentation and Comparison

Analytical Technique Principle Purity Result (Hypothetical) Advantages Disadvantages
Quantitative NMR (qNMR) Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.98.5% ± 0.2%Direct, absolute measurement of purity; non-destructive; requires no analyte-specific reference standard.[1][9]Lower sensitivity than chromatographic methods; requires a certified internal standard.
HPLC Separation based on differential partitioning between stationary and mobile phases, with UV detection.[6][8]99.2% (Area %)High sensitivity and resolution; suitable for a wide range of compounds.[6][9]Relative purity measurement; response factors of impurities may differ; non-chromophoric impurities are not detected.[10]
GC Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.[11][12]99.0% (Area %)High efficiency and sensitivity, especially with MS detection.[11][15]Requires derivatization for non-volatile compounds; analyte must be thermally stable.[1][13][14]
Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.[16]98.2% (as acidic content)Primary method for assay of acids; simple and inexpensive.[16]Not a separation technique; quantifies all acidic species; lower sensitivity.

Method Validation: A Trustworthy System

To ensure the reliability of the analytical data, each method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum transfer->nmr_acq process Process spectrum (FT, phase correction) nmr_acq->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity determination by quantitative NMR.

Analytical_Technique_Comparison cluster_methods Analytical Methods Purity_Verification Purity Verification of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid qNMR qNMR (Absolute Purity) Purity_Verification->qNMR HPLC HPLC (Relative Purity) Purity_Verification->HPLC GC GC (Relative Purity) Purity_Verification->GC Titration Titration (Acidic Content) Purity_Verification->Titration

Sources

Comparative

Comparative Cytotoxicity of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Drug Development Professionals

Introduction: The Therapeutic Promise of Pyrazole Scaffolds In the landscape of medicinal chemistry, heterocyclic compounds are foundational to the development of novel therapeutics. Among these, the pyrazole nucleus, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are foundational to the development of novel therapeutics. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has garnered significant attention for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3][4][5] The structural versatility of the pyrazole ring allows for substitutions at various positions, which can significantly modulate the compound's pharmacological profile and enhance its efficacy and selectivity against cancer cells.[1]

This guide focuses on a specific subclass: derivatives of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.[6][7] We will provide a comparative analysis of the cytotoxicity of related pyrazole derivatives against various cancer cell lines, grounded in experimental data. This document is designed to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), mechanisms of action, and the experimental protocols necessary for their evaluation.

Evaluating Cytotoxicity: Methodological Cornerstones

The initial screening of potential anticancer agents relies heavily on robust and reproducible in vitro cytotoxicity assays.[8][9] These assays are crucial for determining a compound's potency and for providing a preliminary assessment of its therapeutic window. The selection of an appropriate assay is critical and depends on the compound's properties and the specific cellular mechanism being investigated.[8][10][11]

Several common methods are employed:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product, the amount of which is proportional to the number of viable cells.[9][11][12][13]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon cell membrane damage or lysis.[11]

  • Total Biomass Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell density.[14]

Experimental Workflow: A Generalized Approach

The workflow for assessing cytotoxicity generally involves cell seeding, compound treatment, incubation, and a final detection step to measure cell viability.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed Cancer Cells in 96-well plates adhere 2. Allow Cells to Adhere (24 hours) seed->adhere treat 3. Treat with Pyrazole Derivatives (serial dilutions) adhere->treat incubate 4. Incubate (e.g., 48-72 hours) treat->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, SRB) incubate->add_reagent measure 6. Measure Signal (e.g., Absorbance) add_reagent->measure calc 7. Calculate IC50 Values measure->calc G pyrazole Pyrazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Pyrazole derivatives can induce apoptosis by inhibiting Bcl-2.

Structure-Activity Relationship (SAR) Insights:

The relationship between the chemical structure of pyrazole derivatives and their cytotoxic activity is a critical area of investigation.

  • Substituents Matter: Studies have shown that the nature and position of substituents on the pyrazole ring are crucial. For example, the presence of chlorophenyl, thiazole, and sulfonamide groups has been linked to enhanced cytotoxic effects. [15]* Hydrophobicity and H-Bonding: The introduction of specific functional groups can alter the compound's hydrophobicity and its ability to form hydrogen bonds within the active site of target proteins, thereby influencing its binding affinity and inhibitory potential. [16]

Conclusion and Future Outlook

The available evidence strongly supports the continued exploration of pyrazole derivatives as a promising scaffold for the development of novel anticancer agents. The 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid core represents a valuable starting point for generating new chemical entities with potentially high potency and selectivity.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of derivatives based on the 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid scaffold is warranted. This would allow for a direct and comprehensive SAR analysis.

  • Mechanistic Elucidation: For the most potent compounds, detailed mechanistic studies should be conducted to identify their precise molecular targets and signaling pathways.

  • In Vivo Evaluation: Promising candidates identified from in vitro screens must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Prodrug Strategies: For compounds with poor cell permeability, the development of prodrugs could enhance cellular uptake and improve overall activity, as has been demonstrated for other pyrazole derivatives. [17] By integrating synthetic chemistry, robust biological evaluation, and mechanistic studies, the full therapeutic potential of this important class of compounds can be realized.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Academia.edu. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Cytotoxic effects of selected compounds in four cancer cell lines. ResearchGate. Available at: [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. National Open Access Monitor, Ireland. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. Available at: [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1-cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. Available at: [Link]

Sources

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. By understanding its fragmentation pathways, researchers can confidently identify this compound and its analogues in complex matrices, a critical step in pharmacokinetic studies, metabolism investigations, and quality control.

This document moves beyond a simple cataloging of spectral data. It offers a comparative analysis, grounded in the established principles of mass spectrometry, to explain the causal factors driving the observed fragmentation. We will dissect the molecule piece by piece—the N-cyclohexyl group, the substituted pyrazole core, and the carboxylic acid moiety—to predict and interpret its behavior under electron impact.

The Structural Architecture: A Triad of Influence

The fragmentation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is governed by the interplay of its three key structural components. The stability of the pyrazole ring, the fragmentation tendencies of the cyclohexyl substituent, and the characteristic losses from the carboxylic acid group each contribute to the final mass spectrum.

Fragmentation_Overview

Predicted Fragmentation Pathways: A Mechanistic Exploration

While no specific experimental spectrum for this exact compound is readily available in the public domain, we can construct a predicted fragmentation pathway based on well-established principles of mass spectrometry for analogous structures.[1][2] Electron ionization at 70 eV provides sufficient energy to induce a series of characteristic bond cleavages.

The fragmentation of pyrazole derivatives is known to be strongly dependent on the nature and positions of their substituents.[3] The initial cleavage of the nitrogen-nitrogen bond, a common pathway in unsubstituted pyrazoles, is often suppressed in N-substituted pyrazoles.[2]

The Initial Ionization and Key Fragmentation Steps
  • Molecular Ion Formation: The first event is the removal of an electron to form the molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound (208.26 g/mol ).[4]

  • Loss of the Cyclohexyl Group: A prominent fragmentation pathway for N-substituted cyclic compounds involves the cleavage of the bond between the nitrogen and the substituent. In this case, the loss of the cyclohexyl radical (•C₆H₁₁) would result in a significant fragment ion.

  • Decarboxylation: Carboxylic acids readily lose the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da) upon electron impact.[5] This is a highly characteristic fragmentation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1][6] The substitution pattern will dictate the preferred pathway.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Fragmentation_Pathway

Comparative Analysis with Alternative Structures

To further solidify our understanding, let's compare the expected fragmentation of our target molecule with that of related compounds.

CompoundKey Structural DifferencePredicted Dominant FragmentationRationale
1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid Phenyl group instead of cyclohexylLoss of COOH, stabilization of the [M-COOH]⁺ ionThe aromatic phenyl group provides greater resonance stabilization to the resulting cation compared to the cyclohexyl group.
1-cyclohexyl-5-methyl-1H-pyrazole Absence of carboxylic acid groupLoss of cyclohexyl group, fragmentation of the pyrazole ring (loss of N₂ or HCN)Without the labile carboxylic acid group, fragmentation will be directed by the N-substituent and the pyrazole core.
5-methyl-1H-pyrazole-4-carboxylic acid No N-substituentDecarboxylation, followed by pyrazole ring fragmentation (loss of N₂ or HCN)The absence of an N-substituent makes the pyrazole ring protons more involved in fragmentation, and N-N bond cleavage becomes more probable.[2][6]

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to replicate or verify these findings, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Prepare a dilute solution (approximately 1 mg/mL) of the purified 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid in a volatile solvent such as methanol or acetonitrile.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Parameters
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct infusion system.

  • Ionization Mode: Electron Ionization (EI) is the preferred method for generating fragment-rich spectra for structural elucidation.

  • Ionization Energy: A standard ionization energy of 70 eV should be employed.[1]

  • Mass Range: Scan a mass-to-charge (m/z) range from 50 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Inlet System: If using GC-MS, select an appropriate column (e.g., a non-polar or medium-polarity column) and temperature program to ensure good separation and peak shape. For direct infusion, a heated probe can be used.

Experimental_Workflow

Conclusion

The mass spectrometric fragmentation of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is a predictable process governed by the established chemical principles of its constituent functional groups. The primary fragmentation pathways are expected to involve the loss of the cyclohexyl group, decarboxylation, and subsequent or concurrent fragmentation of the pyrazole core. By understanding these patterns, researchers are better equipped to identify this molecule and its metabolites, contributing to the advancement of drug development and related scientific fields. The provided experimental protocol offers a robust framework for obtaining high-quality mass spectra for this and similar compounds.

References

  • Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • RSC Publishing. Electron - impact Induced Fragmentat ions of Pyrazoles. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ACS Publications. Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. [Link]

  • PMC. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 1-cyclohexyl-5-methyl-1h-pyrazole-4-carboxylic acid. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Safety & Regulatory Compliance

Safety

1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid Introduction & Mechanistic Context As a Senior Application Scientist, I emphasize to all laboratory personnel that chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid

Introduction & Mechanistic Context

As a Senior Application Scientist, I emphasize to all laboratory personnel that chemical disposal is not merely a regulatory endpoint; it is a critical, highly controlled extension of your experimental workflow. 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-50-3) is a highly functionalized heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis and drug discovery .

Due to its specific structural motifs—a lipophilic cyclohexyl group, a highly stable pyrazole core, and a reactive carboxylic acid moiety—this compound presents unique disposal challenges. The pyrazole ring is highly resistant to standard environmental degradation, and the compound exhibits acute toxicity alongside significant skin and eye irritation . Proper disposal requires methodologies that ensure complete thermal cleavage of the nitrogen-containing heterocycle while strictly preventing aquatic contamination.

Quantitative Hazard & Physicochemical Profile

To design a self-validating disposal protocol, we must first establish the compound's operational parameters.

Table 1: Physicochemical Properties and GHS Hazard Classifications

ParameterValue / ClassificationOperational Implication
CAS Number 288251-50-3Unique identifier required for accurate waste manifesting.
Molecular Weight 208.26 g/mol Determines stoichiometric neutralizing capacity during spill cleanup.
Acute Toxicity Category 4 (H302, H312, H332)Mandates strict PPE (nitrile gloves, respirator for dust) during handling.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Requires immediate decontamination of any exposed laboratory surfaces.
STOT SE Category 3 (H336)Volatilized dust can cause CNS effects; handle exclusively in a fume hood.

The Causality of Disposal Choices

Understanding the why behind a safety protocol ensures higher compliance and better emergency response.

  • Why is drain disposal strictly prohibited? The lipophilic cyclohexyl group increases the compound's partition coefficient (LogP), enhancing its potential to bioaccumulate or persist in aqueous ecosystems before the pyrazole ring can undergo microbial degradation. Introducing this to municipal water systems poses a severe aquatic toxicity risk.

  • Why is high-temperature incineration required? The N-N bond within the pyrazole ring requires extreme thermal energy to break. Standard low-temperature incineration will result in incomplete combustion, potentially releasing toxic nitrogenous byproducts into the atmosphere. Therefore, high-temperature incineration (>1000°C) coupled with NOx scrubbers is the only scientifically sound method for complete mineralization .

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation

Self-Validation Check: Before sealing, verify container compatibility. The container must be High-Density Polyethylene (HDPE), as metal containers may degrade over time when exposed to concentrated carboxylic acids.

  • Collection: Gather all solid residues, contaminated weighing papers, and disposable spatulas used with the compound.

  • Segregation: Place solid waste into a dedicated, sealable HDPE container. Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the organic core.

  • Liquid Waste Integration: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or methanol), dispose of the solution in the "Non-Halogenated Organic Waste" carboy. Note: If dissolved in DCM or chloroform, route to "Halogenated Waste."

  • Labeling: Affix a RCRA-compliant hazardous waste label. Explicitly list the chemical name and check the "Toxic" and "Irritant" hazard boxes .

Protocol B: Spill Management and Decontamination

Self-Validation Check: Post-cleanup surface pH must test neutral (pH 6-8) using indicator paper, confirming the total removal of the acidic pyrazole residue.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • PPE Up-grade: Don a particulate respirator (N95 or higher) if the spill involves dry powder outside a ventilated enclosure, alongside double nitrile gloves and safety goggles.

  • Containment: Gently cover the spilled powder with slightly moistened absorbent material (e.g., damp sand or inert vermiculite) to suppress dust generation. Do NOT use dry sweeping, which aerosolizes the irritant .

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

  • Verification: Test the final rinse water with pH paper to ensure complete neutralization before declaring the area safe for standard operations.

Waste Flow & Logical Relationships

The following diagram illustrates the validated decision tree for managing 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid waste streams.

G A 1-Cyclohexyl-5-methyl-1H- pyrazole-4-carboxylic acid Waste B Solid Residue (Powder/Spills) A->B C Liquid Waste (Solvent Mixtures) A->C D Seal in HDPE Solid Waste Drum B->D E Segregate into Compatible Carboy C->E F RCRA Hazard Labeling (Toxic, Irritant) D->F E->F G High-Temp Incineration (>1000°C) + NOx Scrubbing F->G

Decision tree for the segregation, labeling, and thermal destruction of pyrazole waste.

References

  • NextSDS. "1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information." NextSDS Database. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Regulations." EPA.gov. [Link]

Handling

A Senior Application Scientist's Guide to Handling 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic Acid: Personal Protective Equipment and Safe Operational Planning

Introduction 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-50-3) is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-50-3) is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities of pyrazole derivatives.[1][2] As with any novel or specialized chemical, a robust understanding of its hazard profile is paramount to ensuring the safety of laboratory personnel. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans for researchers, scientists, and drug development professionals. Our objective is to build a foundation of safety and trust by explaining not just what to do, but why it's done.

Hazard Identification and Risk Assessment

Before any handling occurs, a thorough risk assessment is mandatory. The known hazard classifications for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid serve as the basis for all safety protocols.[3] The compound is a solid with a molecular weight of 208.26 g/mol .[4][5]

Table 1: Hazard Profile of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Hazard Classification Hazard Code Signal Word Description Source
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Warning Harmful if swallowed, in contact with skin, or if inhaled. [3]
Skin Irritation H315 Warning Causes skin irritation. [3]
Eye Irritation H319 Warning Causes serious eye irritation. [3]

| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause drowsiness or dizziness. |[3] |

This profile indicates that the primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact. The carboxylic acid functional group also suggests corrosive potential, a common characteristic of this chemical class.[6] Therefore, all subsequent PPE and handling recommendations are designed to create a comprehensive barrier against these exposure routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. PPE does not eliminate the hazard, but it provides a critical last line of defense when engineering controls like fume hoods are properly used.[7]

Eye and Face Protection
  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required.[7] Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes from entering around the frame.[8]

  • Causality: The "Causes serious eye irritation" (H319) classification necessitates robust protection.[3] Fine powders can easily become airborne and bypass the protection offered by standard safety glasses.

  • Enhanced Precautions: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in solvents), a full-face shield should be worn over the chemical splash goggles.[7][9] This provides an additional layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Nitrile gloves are the recommended choice for incidental contact.[8] They offer excellent resistance to a broad range of chemicals, including acids and organic solvents, and protect against the skin irritation (H315) and dermal toxicity (H312) hazards.[3][10]

    • Protocol: Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area.

  • Lab Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the cuffs is mandatory. This protects against accidental skin contact on the arms and body.

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[7]

Respiratory Protection
  • Primary Engineering Control: All handling of solid 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid that could generate dust must be performed inside a certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure.

  • When a Respirator is Needed: If engineering controls are not available or insufficient to control airborne dust, a NIOSH-approved N95 or higher-rated particulate respirator must be used.[11] This is a secondary measure and should not replace the use of a fume hood.

  • Causality: The acute inhalation toxicity (H332) and specific target organ toxicity (H336) classifications underscore the importance of preventing airborne particles from entering the respiratory system.[3]

Safe Handling and Operational Plan

A systematic workflow minimizes the risk of exposure at every stage of handling.

Step 1: Preparation and Pre-Handling

  • Designate an Area: Clearly designate a specific area within a chemical fume hood for handling the compound.

  • Assemble Materials: Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is within the fume hood.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[12]

  • Don PPE: Put on all required PPE as described in Section 2 before proceeding.

Step 2: Handling the Solid Compound

  • Minimize Dust: Open the container slowly inside the fume hood. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust. Do not crush or grind the material outside of a contained system.

  • Weighing: If possible, use a balance inside the fume hood or a containment glove box. If an external balance must be used, transfer the material in a sealed container.

  • Spill Control: Keep a container of inert absorbent material (e.g., vermiculite or sand) readily available for immediate spill containment.[13]

Step 3: Post-Handling and Decontamination

  • Clean Up: Decontaminate the handling area with an appropriate solvent, followed by soap and water.[9]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[14]

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

Spill Response Workflow

Spill_Response A Spill Occurs B Assess Severity (Size, Location) A->B C Minor Spill (Inside Fume Hood) B->C  Small & Contained D Major Spill (Outside Containment) B->D  Large or Uncontained F Don Appropriate PPE C->F E Evacuate Immediate Area Alert Others D->E J Contact EHS for Disposal & Reporting E->J G Contain Spill (Use Absorbent Material) F->G H Collect & Bag Waste Label as 'Hazardous' G->H I Decontaminate Area H->I I->J

Caption: Workflow for chemical spill response.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]

Disposal Plan

Improper disposal can lead to environmental contamination.[13] This compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Collect all waste material (including contaminated PPE and spill cleanup debris) in a designated, leak-proof, and sealable container.[13] The container must be made of a compatible material.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid".[13]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong bases or oxidizing agents.[6][13]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

The safe handling of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid is predicated on a foundational respect for its known hazards and a disciplined adherence to established safety protocols. By understanding the rationale behind each piece of personal protective equipment and every step in the handling process, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work. Always consult your institution-specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any new procedure.

References

  • 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. European Chemicals Agency (ECHA). [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • 1-CYCLOHEXYL-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. NextSDS. [Link]

  • CID 66846971 | C8H8N4O4. PubChem. [Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (NCBI). [Link]

  • cyclohexyl carboxylic acid, 98-89-5. The Good Scents Company. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid
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